Product packaging for 6-Fluoroisoquinolin-3-ol(Cat. No.:CAS No. 51463-15-1)

6-Fluoroisoquinolin-3-ol

Cat. No.: B1342889
CAS No.: 51463-15-1
M. Wt: 163.15 g/mol
InChI Key: BOIWWELBMIJQOV-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1342889 6-Fluoroisoquinolin-3-ol CAS No. 51463-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWWELBMIJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615761
Record name 6-Fluoroisoquinolin-3(2H)-one
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51463-15-1
Record name 6-Fluoro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51463-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroisoquinolin-3(2H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID70615761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details plausible synthetic routes for the preparation of 6-Fluoroisoquinolin-3-ol, a fluorinated isoquinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two primary proposed pathways based on established and reliable organic chemistry reactions: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. Each pathway is presented with detailed, step-by-step experimental protocols adapted from analogous syntheses of related compounds. Quantitative data, where available from literature on similar substrates, is summarized in tables to facilitate comparison. Furthermore, logical diagrams for the proposed synthetic workflows are provided in the DOT language for clear visualization.

Pathway 1: Bischler-Napieralski Route

This pathway commences with the synthesis of a suitable N-phenethylacetamide precursor from 4-fluorophenethylamine, followed by an intramolecular cyclization to form a dihydroisoquinoline intermediate. Subsequent oxidation and hydroxylation would yield the target compound.

Step 1: Synthesis of N-(4-fluorophenethyl)acetamide

The initial step involves the acylation of 4-fluorophenethylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.

Experimental Protocol:

To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, a base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents) is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred for 2-4 hours at room temperature. Upon completion, the reaction mixture is washed with water, a mild acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield N-(4-fluorophenethyl)acetamide.

Reagent/ParameterQuantity/Value
4-fluorophenethylamine1 equivalent
Acetyl chloride1.1 equivalents
Triethylamine1.2 equivalents
SolventDichloromethane
Reaction Temperature0 °C to room temp.
Reaction Time2-4 hours
Typical Yield >90% (estimated)
Step 2: Bischler-Napieralski Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

The synthesized N-(4-fluorophenethyl)acetamide undergoes an intramolecular cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3]

Experimental Protocol:

N-(4-fluorophenethyl)acetamide (1 equivalent) is dissolved in a solvent such as toluene or acetonitrile. Phosphorus oxychloride (3-5 equivalents) is added, and the mixture is heated to reflux (80-110 °C) for 2-6 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10. The product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-fluoro-3,4-dihydroisoquinoline.

Reagent/ParameterQuantity/Value
N-(4-fluorophenethyl)acetamide1 equivalent
Phosphorus oxychloride3-5 equivalents
SolventToluene
Reaction Temperature80-110 °C
Reaction Time2-6 hours
Typical Yield 60-80% (estimated for analogous reactions)
Step 3: Oxidation to 6-Fluoroisoquinoline

The resulting 6-fluoro-3,4-dihydroisoquinoline is then aromatized to 6-fluoroisoquinoline. This can be achieved through catalytic dehydrogenation using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.

Experimental Protocol:

6-Fluoro-3,4-dihydroisoquinoline (1 equivalent) is dissolved in a high-boiling solvent such as xylene or decalin. 10% Palladium on carbon (0.1 equivalents) is added to the solution. The mixture is heated to reflux for 12-24 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-fluoroisoquinoline.

Reagent/ParameterQuantity/Value
6-Fluoro-3,4-dihydroisoquinoline1 equivalent
10% Palladium on carbon0.1 equivalents
SolventXylene
Reaction TemperatureReflux
Reaction Time12-24 hours
Typical Yield 70-90% (estimated)
Step 4: Hydroxylation to this compound

The final step involves the introduction of a hydroxyl group at the 3-position of 6-fluoroisoquinoline. This is a challenging transformation. A potential method involves the oxidation of the isoquinoline to an N-oxide, followed by rearrangement. A more direct approach, if feasible, would be a regioselective C-H oxidation. Given the lack of a specific protocol, a proposed method is adapted from general isoquinoline oxidation chemistry.

Proposed Experimental Protocol:

6-Fluoroisoquinoline (1 equivalent) is dissolved in a mixture of acetic acid and hydrogen peroxide (30% aqueous solution). The reaction mixture is heated at 60-80 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the excess peroxide is quenched by the addition of a reducing agent like sodium sulfite. The mixture is then neutralized with a base, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Reagent/ParameterQuantity/Value
6-Fluoroisoquinoline1 equivalent
Acetic AcidSolvent
Hydrogen Peroxide (30%)2-3 equivalents
Reaction Temperature60-80 °C
Reaction Time4-8 hours
Typical Yield Variable (highly dependent on substrate)

digraph "Bischler-Napieralski_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="4-Fluorophenethylamine"]; B[label="N-(4-fluorophenethyl)acetamide"]; C [label="6-Fluoro-3,4-dihydroisoquinoline"]; D [label="6-Fluoroisoquinoline"]; E [label="this compound"];

A -> B[label="Acetyl chloride,\nEt3N, DCM"]; B -> C [label="POCl3, Toluene,\nreflux"]; C -> D [label="10% Pd/C, Xylene,\nreflux"]; D -> E [label="H2O2, Acetic Acid,\nheat"]; }

Bischler-Napieralski route to this compound.

Pathway 2: Pomeranz-Fritsch Route

This alternative pathway utilizes a 4-fluorobenzaldehyde derivative and an aminoacetaldehyde acetal to construct the isoquinoline core directly.[4][5][6][7]

Step 1: Synthesis of N-(4-Fluorobenzylidene)-2,2-diethoxyethanamine

This step involves the condensation of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

Experimental Protocol:

4-Fluorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1 equivalent) are dissolved in a solvent such as toluene or ethanol. A catalytic amount of a dehydrating agent, like a few drops of acetic acid or a small amount of anhydrous magnesium sulfate, is added. The mixture is stirred at room temperature or gently heated for 4-8 hours. The reaction is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus if heating in toluene. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude N-(4-fluorobenzylidene)-2,2-diethoxyethanamine, which is often used in the next step without further purification.

Reagent/ParameterQuantity/Value
4-Fluorobenzaldehyde1 equivalent
Aminoacetaldehyde diethyl acetal1 equivalent
SolventToluene
CatalystAcetic acid (catalytic)
Reaction TemperatureRoom temp. to reflux
Reaction Time4-8 hours
Typical Yield >90% (estimated)
Step 2: Pomeranz-Fritsch Cyclization to 6-Fluoroisoquinoline

The Schiff base intermediate undergoes an acid-catalyzed cyclization to form the isoquinoline ring.[4][5]

Experimental Protocol:

The crude N-(4-fluorobenzylidene)-2,2-diethoxyethanamine (1 equivalent) is added slowly to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a low temperature (0-10 °C). The mixture is then stirred at room temperature or gently heated (e.g., to 50-70 °C) for several hours until the cyclization is complete as indicated by TLC. The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 6-fluoroisoquinoline is then purified by column chromatography.

Reagent/ParameterQuantity/Value
N-(4-Fluorobenzylidene)-2,2-diethoxyethanamine1 equivalent
Acid CatalystConcentrated H₂SO₄
Reaction Temperature0-70 °C
Reaction Time2-12 hours
Typical Yield 40-70% (estimated for analogous reactions)
Step 3: Hydroxylation to this compound

This final step is identical to Step 4 in the Bischler-Napieralski pathway, involving the hydroxylation of the pre-formed 6-fluoroisoquinoline.

Pomeranz-Fritsch_Pathway A 4-Fluorobenzaldehyde C N-(4-Fluorobenzylidene)- 2,2-diethoxyethanamine A->C B Aminoacetaldehyde diethyl acetal B->C D 6-Fluoroisoquinoline C->D Conc. H2SO4, heat E This compound D->E H2O2, Acetic Acid, heat

References

In-depth Technical Guide: The Mechanism of Action of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Bioactive Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to provide a comprehensive overview of the mechanism of action for the compound 6-Fluoroisoquinolin-3-ol. However, a thorough review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of this specific molecule. At present, there is no detailed information regarding its specific cellular targets, the signaling pathways it modulates, or quantitative data on its bioactivity.

While research into the broader family of isoquinoline derivatives is extensive, data on this compound is not available. This document outlines the general biological activities of the isoquinoline scaffold to provide a contextual framework and highlights the current knowledge deficit regarding this particular fluorinated derivative.

Introduction to Isoquinoline Derivatives

The isoquinoline scaffold is a prominent heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring. This structural motif is the core of many naturally occurring alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] Derivatives of isoquinoline have been successfully developed into therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4]

The diverse pharmacological effects of isoquinoline-based compounds are attributed to their ability to interact with a multitude of biological targets.[1][2] These interactions can lead to the modulation of critical cellular processes.

Potential, yet Unconfirmed, Mechanisms of Action for Isoquinoline Scaffolds

Based on the known activities of other isoquinoline derivatives, several potential mechanisms of action could be hypothesized for this compound, although none have been experimentally validated for this specific compound.

Enzyme Inhibition

A common mechanism of action for heterocyclic compounds is the inhibition of enzyme activity. For instance, various quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases.[1] It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, but this requires experimental verification.

Modulation of Signaling Pathways

Many bioactive isoquinoline derivatives exert their effects by modulating key cellular signaling pathways.[1] Pathways frequently implicated in the mechanism of action of isoquinolines include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival.[1]

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

  • JAK/STAT Signaling Pathway: This pathway plays a critical role in the immune response and inflammation.

A hypothetical signaling pathway for a generic isoquinoline derivative is depicted below. It is important to emphasize that this is a generalized representation and has not been confirmed for this compound.

Hypothetical Isoquinoline Derivative Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical signaling pathway for an isoquinoline derivative.

Current Data and Experimental Protocols: A Void in the Literature

A critical component of a technical guide is the presentation of quantitative data and detailed experimental protocols. Unfortunately, for this compound, this information is entirely absent from the current scientific literature.

Quantitative Data

No published studies provide quantitative metrics of the bioactivity of this compound. Data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are essential for understanding the potency and efficacy of a compound, are not available.

Experimental Protocols

Without primary research articles detailing the investigation of this compound, it is impossible to provide the methodologies for key experiments. A standard workflow for characterizing the mechanism of action of a novel compound would typically involve the steps outlined in the diagram below.

Experimental Workflow for MoA Determination Compound_Synthesis Compound Synthesis & Purification Initial_Screening Initial Bioactivity Screening (e.g., Cell Viability Assays) Compound_Synthesis->Initial_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Initial_Screening->Target_Identification In_Vitro_Validation In Vitro Target Validation (e.g., Enzyme Inhibition Assays) Target_Identification->In_Vitro_Validation Cellular_Assays Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) In_Vitro_Validation->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo_Studies

Caption: Standard experimental workflow for mechanism of action studies.

Conclusion and Future Directions

While the isoquinoline scaffold holds significant promise in drug discovery, the specific compound this compound remains uncharacterized in the scientific literature. There is a clear need for foundational research to determine its biological activity and mechanism of action. Future studies should focus on:

  • Initial Bioactivity Screening: To identify any potential therapeutic areas where this compound may be effective.

  • Target Identification Studies: To pinpoint the molecular targets of this compound.

  • In Vitro and Cellular Assays: To validate its mechanism of action and elucidate the signaling pathways it modulates.

Until such studies are conducted and their results published, a detailed technical guide on the mechanism of action of this compound cannot be comprehensively compiled. The information presented here, based on the broader family of isoquinoline derivatives, should be considered as a theoretical framework for guiding future research.

References

6-Fluoroisoquinolin-3-ol: An Undiscovered Moiety in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of 6-Fluoroisoquinolin-3-ol. This suggests that the compound may be a novel entity that has not yet been described in published research, or it may be referenced by a different nomenclature not readily identifiable through standard chemical searches.

While direct data on this compound is unavailable, this guide will provide an in-depth overview of the broader classes of compounds to which it belongs: fluorinated isoquinolines and isoquinolin-3-ols. This exploration will offer insights into the potential synthetic strategies, historical context, and likely biological significance of this yet-to-be-documented molecule, serving as a valuable resource for researchers and drug development professionals interested in this chemical space.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone of many naturally occurring alkaloids, such as papaverine and berberine, and is a well-established "privileged scaffold" in drug discovery.[2][3] Isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[2][4][5][6]

The synthesis of the isoquinoline ring system has a rich history, with several named reactions developed for its construction. Key historical methods include:

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be aromatized.[5][7]

  • Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines from the reaction of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[5]

  • Pomeranz-Fritsch Reaction: This synthesis directly yields isoquinolines from the reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal in the presence of acid.[1]

Modern synthetic methods have expanded upon these classical reactions, often employing transition metal catalysis to achieve more efficient and diverse isoquinoline synthesis.[8][9]

The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. Fluorine's high electronegativity and small size can significantly impact a molecule's:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: The strong carbon-fluorine bond can lead to favorable interactions with biological targets.

  • Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of fluorinated heterocycles, including fluorinated isoquinolines, has become an active area of research.[8][10] Various methods have been developed for the introduction of fluorine atoms onto the isoquinoline scaffold, contributing to the development of novel therapeutic agents.[8] For instance, the PET imaging agent [(18)F]-MK-6240, used for the quantification of neurofibrillary tangles in Alzheimer's disease, contains a 6-fluoro-isoquinoline moiety, highlighting the importance of this structural feature in modern drug development.[11]

Isoquinolin-3-ols: A Subclass with Therapeutic Potential

Isoquinolin-3-ols are a subclass of isoquinolines characterized by a hydroxyl group at the 3-position. Research has indicated that this scaffold is of interest for its potential biological activities. One novel synthesis of 1-substituted-isoquinolin-3-ols involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst.[12] While specific biological activities for a wide range of isoquinolin-3-ols are not extensively detailed in the provided results, the general importance of the isoquinoline core suggests that this subclass warrants further investigation.

Putative Synthesis of this compound

Based on the general principles of isoquinoline synthesis, a hypothetical retrosynthetic analysis for this compound can be proposed. The synthesis would likely involve the construction of a suitably substituted benzene ring followed by the formation of the fused pyridine ring.

Below is a conceptual workflow for the synthesis of a fluorinated isoquinoline, which could be adapted for this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ring Closure cluster_3 Final Product start1 Fluorinated Phenylacetic Acid Derivative amide Amide Formation start1->amide start2 Amine Source start2->amide cyclization Cyclization (e.g., Bischler-Napieralski) amide->cyclization product This compound cyclization->product

Conceptual synthetic workflow for this compound.

Conclusion and Future Directions

The absence of "this compound" in the current scientific literature presents an opportunity for novel research. The synthesis and characterization of this compound, followed by the evaluation of its biological activities, could lead to the discovery of new therapeutic agents. Given the established importance of both the fluorinated isoquinoline and isoquinolin-3-ol scaffolds, this compound represents a promising, yet unexplored, area of medicinal chemistry. Future research in this area would be of significant interest to the scientific and drug development communities.

References

A Technical Guide to the Biological Landscape of Fluoro-isoquinoline Derivatives: A Proxy for 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of the scientific literature reveals a significant lack of specific research on 6-Fluoroisoquinolin-3-ol. The available data is insufficient to construct a detailed technical guide on this specific compound. However, extensive research exists for the structurally analogous class of fluoroquinolone and fluoro-isoquinoline derivatives, which have emerged as promising therapeutic agents. This guide will therefore focus on the biological activity of these related compounds as a well-documented proxy, providing researchers with relevant quantitative data, experimental protocols, and mechanistic insights.

Executive Summary: Isoquinoline alkaloids and their synthetic derivatives are a cornerstone of medicinal chemistry, with a history of producing revolutionary drugs.[1] The introduction of a fluorine atom into the isoquinoline scaffold can significantly enhance biological activity. While data on this compound is absent, its structural analogs, particularly fluoroquinolones and other substituted isoquinolines, exhibit a broad spectrum of activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The primary mechanisms of action often involve the inhibition of critical cellular processes such as DNA replication and cell division, leading to therapeutic effects.[4] This technical guide provides an in-depth overview of the quantitative biological data, detailed experimental protocols for their evaluation, and a visual representation of their mechanistic pathways, drawing from the literature on these analogous compounds.

Quantitative Biological Data

The biological activity of fluoro-isoquinoline and fluoroquinolone derivatives has been quantified against various cell lines and pathogens. The data, presented as IC₅₀ (50% Inhibitory Concentration) and MIC (Minimum Inhibitory Concentration) values, are summarized below.

Table 1: Anticancer Activity of 3-Arylisoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 7 (azepane-substituted) HuH7 (Liver Cancer)1.93[5]
Compound 7 (azepane-substituted) LM9 (Liver Cancer)2.10[5]
Etoposide (Positive Control) -Stronger than Compound 7 for Topoisomerase I[5]

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Norfloxacin Staphylococcus aureus MTCC 96-[6]
Hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) Staphylococcus aureus MTCC 963.9[6]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) Staphylococcus aureus4.1[7]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) Escherichia coli1.0[7]

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

CompoundEnzymeIC₅₀ (µM)Reference
IQ3b (2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) cAMP phosphodiesterase11 ± 5[8]
AQ11 (3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one) cAMP phosphodiesterase43 ± 8[8]
Compound 4g (benzothiazole-isoquinoline derivative) Monoamine Oxidase B (MAO-B)14.80 ± 5.45[9]

Experimental Protocols

This section details the key methodologies used to evaluate the biological activity of fluoro-isoquinoline and related derivatives.

1. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the growth inhibitory effect of compounds on cancer cell lines.

  • Cell Plating: Cancer cells (e.g., MCF-7, DU145, A549) are seeded into 96-well plates and allowed to attach overnight.[6][10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[10]

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.[10]

  • Staining: Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.[10]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[10]

  • Quantification: The bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm. The GI₅₀ (50% Growth Inhibition) is then calculated.[10]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

3. Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase II, a key target for many anticancer drugs.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topoisomerase II, and the test compound at various concentrations in an assay buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the enzyme to act on the DNA.

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of Topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Signaling Pathways and Mechanisms of Action

1. Inhibition of Bacterial DNA Synthesis

Fluoroquinolone derivatives are potent inhibitors of bacterial DNA synthesis, targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[4] This dual-targeting mechanism contributes to their broad-spectrum bactericidal activity.

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone Derivative DNAGyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables TopoIV->DNA_Replication Enables CellDeath Bacterial Cell Death DNA_Replication->CellDeath Inhibition leads to

Caption: Mechanism of antibacterial action of fluoroquinolones.

2. Induction of Apoptosis in Cancer Cells via Topoisomerase Inhibition

In cancer therapy, certain isoquinoline derivatives act as Topoisomerase inhibitors, leading to DNA damage and subsequent programmed cell death (apoptosis).

G cluster_cancer_cell Cancer Cell Isoquinoline Isoquinoline Inhibitor Topoisomerase Topoisomerase I/II Isoquinoline->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Inhibition causes CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Apoptosis induction by Topoisomerase inhibition.

3. General Workflow for Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives often follows established chemical pathways, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by further modifications to introduce desired functional groups.

G Start Starting Materials (e.g., β-phenylethylamine) Cyclization Cyclization Reaction (e.g., Bischler-Napieralski) Start->Cyclization Dihydroisoquinoline Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Functionalization Functional Group Modification Dihydroisoquinoline->Functionalization FinalProduct Final Isoquinoline Derivative Functionalization->FinalProduct

References

A Technical Guide to the Spectroscopic Characterization of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Fluoroisoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted isoquinoline scaffold. The isoquinoline core is a key structural motif in numerous biologically active molecules. The incorporation of a fluorine atom and a hydroxyl group can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity, and overall pharmacological profile. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and quality control of this compound in any research and development pipeline.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of analogous molecular structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0br s1HOH
~8.0 - 8.2d1HAr-H (H4)
~7.6 - 7.8dd1HAr-H (H5)
~7.3 - 7.5dd1HAr-H (H7)
~7.1 - 7.3d1HAr-H (H8)
~6.8 - 7.0s1HAr-H (H1)

Solvent: DMSO-d₆; Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d)C-F (C6)
~155 - 160C-OH (C3)
~140 - 145Ar-C (C4a)
~135 - 140Ar-C (C8a)
~125 - 130 (d)Ar-CH (C5)
~120 - 125 (d)Ar-CH (C7)
~115 - 120Ar-CH (C8)
~110 - 115Ar-CH (C4)
~100 - 105Ar-CH (C1)

Solvent: DMSO-d₆.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIon TypeNotes
~163.04[M]⁺Molecular ion peak. The exact mass will depend on the ionization method used.
~135.04[M - CO]⁺A common fragmentation pattern for phenolic compounds is the loss of carbon monoxide.
~108.03[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the isoquinoline ring structure.

Ionization Method: Electron Ionization (EI).

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3500Broad, StrongO-H stretch (hydroxyl group)
~3000 - 3100MediumAromatic C-H stretch
~1620 - 1650MediumC=N stretch (isoquinoline ring)
~1500 - 1600StrongAromatic C=C stretch
~1200 - 1300StrongC-O stretch (hydroxyl group)
~1100 - 1200StrongC-F stretch
~800 - 900StrongAromatic C-H bend

Sample Preparation: KBr pellet or ATR.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more scans).

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • EI Method:

    • Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a mass range of 50-500 m/z.

  • ESI Method:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the source in positive ion mode.

    • Optimize source parameters such as capillary voltage and cone voltage to achieve stable ion generation.

    • Acquire the mass spectrum over a mass range of 50-500 m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR MS Mass Spectrometry (HRMS) Purity_Assessment->MS IR IR Spectroscopy (FTIR-ATR) Purity_Assessment->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Potential Biological Activity of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 6-Fluoroisoquinolin-3-ol is not currently available in the public domain. This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the well-documented activities of structurally related isoquinoline and fluoroquinolone analogs. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigations into this compound.

Executive Summary

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity for biological targets.[4][5] Consequently, this compound is a compound of considerable interest for its potential therapeutic applications. Based on the activities of its analogs, this compound is hypothesized to exhibit a range of biological effects, most notably anticancer, kinase inhibitory, and topoisomerase inhibitory activities. This guide summarizes the potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential.

Potential Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][6][7] Substitution at the 3-position of the isoquinoline ring, as in this compound, has been associated with enhanced anticancer effects.[2]

1.1. Potential Mechanisms of Action

  • Topoisomerase Inhibition: Many isoquinoline derivatives function as topoisomerase I and/or II inhibitors.[8][9] These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells. The 3-arylisoquinoline scaffold is a common feature of non-camptothecin topoisomerase I inhibitors.[8] It is plausible that this compound could act as a topoisomerase poison.

  • Kinase Inhibition: Several isoquinoline analogs are known to inhibit protein kinases that are critical for cancer cell proliferation and survival.[10][11][12] Key kinase signaling pathways that are often targeted by isoquinoline derivatives include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][13]

  • Induction of Apoptosis: Isoquinoline alkaloids have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[7][13] This is often a downstream effect of topoisomerase or kinase inhibition.

1.2. Quantitative Data from Structurally Related Compounds

The following table summarizes the anticancer activity of various isoquinoline derivatives against different cancer cell lines, providing a benchmark for the potential potency of this compound.

Compound ClassSpecific Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Isoquinoline-tethered QuinazolineDerivative 14g SKBR3 (Breast Cancer)Not explicitly stated, but showed 12-fold better selectivity for HER2 over EGFR than lapatinib.[10]
3-ArylisoquinolineVarious substituted derivativesMultiple human tumor cell linesShowed a broad antitumor spectrum.[14]
IndenoisoquinolineFluorine-substituted derivativesNCI-60 cell line panelMaintained potent Top1 poisoning activity.[15]
Isoquinoline Alkaloid9-demethylmucroniferanine A MGC-803 (Gastric Cancer)5.1 µM[16]
Isoquinoline Alkaloid9-demethylmucroniferanine A HGC-27 (Gastric Cancer)7.6 µM[16]

Potential Signaling Pathways

Based on the mechanisms of action of related compounds, this compound could potentially modulate key signaling pathways involved in cancer progression.

2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6] Isoquinoline alkaloids like berberine have been shown to exert their effects through the activation of this pathway.[13]

PI3K_Akt_mTOR_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Akt inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

2.2. Topoisomerase Inhibition Leading to Apoptosis

The inhibition of topoisomerases by small molecules can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and the initiation of apoptosis.

Topoisomerase_Inhibition_Pathway This compound (Hypothesized) This compound (Hypothesized) Topoisomerase I/II Topoisomerase I/II This compound (Hypothesized)->Topoisomerase I/II inhibits DNA Cleavage Complex DNA Cleavage Complex Topoisomerase I/II->DNA Cleavage Complex stabilizes DNA Strand Breaks DNA Strand Breaks DNA Cleavage Complex->DNA Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of topoisomerase inhibition by this compound.

Experimental Protocols

To investigate the biological activity of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.2. Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and various concentrations of this compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

3.3. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the changes in protein expression levels.

Proposed Experimental Workflow

A logical workflow for the initial biological evaluation of this compound is proposed below.

Experimental_Workflow Synthesis_Purification Synthesis & Purification of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) Synthesis_Purification->Cytotoxicity_Screening Active_Hit Active Hit? Cytotoxicity_Screening->Active_Hit Mechanism_of_Action Mechanism of Action Studies Active_Hit->Mechanism_of_Action Yes Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism_of_Action->Topoisomerase_Assay Kinase_Profiling Kinase Inhibition Profiling Mechanism_of_Action->Kinase_Profiling Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Topoisomerase_Assay->Signaling_Pathway_Analysis Kinase_Profiling->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization

Caption: A streamlined workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence is lacking, the structural features of this compound, combined with the extensive research on related isoquinoline and fluoroquinolone derivatives, strongly suggest its potential as a biologically active compound, particularly in the realm of oncology. The proposed mechanisms of action, including topoisomerase and kinase inhibition, provide a solid foundation for future research. The experimental protocols and workflow outlined in this guide offer a practical framework for elucidating the true therapeutic potential of this promising molecule. Further investigation is warranted to confirm these hypotheses and to explore the full spectrum of its biological activities.

References

In-depth Technical Guide: Potential Therapeutic Targets of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The search results did yield information on broader, related classes of compounds, such as isoquinoline alkaloids and fluoroquinolones. These classes of molecules are known to possess a wide range of biological activities and have been investigated for various therapeutic applications.

General Biological Activities of Related Compound Classes:

  • Isoquinoline Alkaloids: This diverse group of naturally occurring compounds has been the source of numerous pharmaceuticals. Their biological activities are vast and include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific therapeutic target of an isoquinoline alkaloid is highly dependent on its unique chemical structure.[1][2][3]

  • Fluoroquinolones: This class of synthetic antibiotics primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to bacterial cell death. Some fluoroquinolone derivatives have also been investigated for their potential anticancer activities.[4][5]

While 6-Fluoroisoquinolin-3-ol belongs to the broader family of isoquinolines and contains a fluorine substituent, a feature sometimes found in fluoroquinolones, it is crucial to note that its specific biological activity cannot be extrapolated from these general classes. The precise arrangement of atoms and functional groups in a molecule dictates its interaction with biological targets.

At present, there is no publicly available scientific data to generate an in-depth technical guide on the therapeutic targets of this compound as requested. The absence of information prevents the creation of data tables summarizing quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential therapeutic applications of this specific compound. Researchers and drug development professionals interested in this molecule would need to conduct foundational in vitro and in vivo studies to determine its biological effects and identify its molecular targets.

References

In-Depth Technical Guide to 6-Fluoroisoquinolin-3-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research and quantitative data specifically on 6-Fluoroisoquinolin-3-ol derivatives are limited in publicly available literature. This guide provides a comprehensive overview of closely related fluorinated isoquinoline and isoquinolone analogs, serving as a valuable proxy for researchers, scientists, and drug development professionals. The synthesis strategies, biological activities, and experimental protocols detailed herein are based on structurally similar compounds and are intended to provide a strong foundation for the exploration of this compound derivatives.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a fluorine atom into this scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[3] This technical guide focuses on the synthesis, biological evaluation, and mechanistic insights of this compound analogs, providing a critical resource for the design and development of novel therapeutics.

Synthesis of Fluorinated Isoquinoline Analogs

The synthesis of fluorinated isoquinolines can be achieved through various methodologies, ranging from classical ring-closing reactions to modern transition-metal-catalyzed cross-couplings and cycloadditions.[4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:
  • Bischler-Napieralski Reaction: This classical method involves the cyclization of a fluorinated β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline, which can be further oxidized to the isoquinoline.[5]

  • Pomeranz-Fritsch Reaction: This approach utilizes the acid-catalyzed cyclization of a Schiff base derived from a fluorinated benzaldehyde and an aminoacetal to form the isoquinoline ring.[4]

  • Transition-Metal-Catalyzed Annulation: Modern methods employing rhodium(III) or other transition metals can catalyze the [4+2] annulation of benzamides with alkynes to construct functionalized isoquinolone derivatives.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, such as the potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles.[4][7]

A generalized workflow for the synthesis of fluorinated isoquinoline derivatives is presented below.

General Synthetic Workflow for Fluorinated Isoquinolines Start Fluorinated Starting Material (e.g., phenethylamine, benzaldehyde) Intermediate Key Intermediate Formation (e.g., amide, Schiff base) Start->Intermediate Acylation / Condensation Cyclization Ring Cyclization (e.g., Bischler-Napieralski, Pomeranz-Fritsch) Intermediate->Cyclization Acid / Lewis Acid Catalysis Modification Post-Cyclization Modification (e.g., oxidation, substitution) Cyclization->Modification Product Final Fluorinated Isoquinoline Analog Modification->Product

Caption: A generalized workflow for the synthesis of fluorinated isoquinolines.

Biological Activities and Quantitative Data

Fluorinated isoquinoline derivatives have demonstrated significant potential across various therapeutic areas, including oncology and virology. The introduction of fluorine can enhance potency and selectivity.

Anticancer Activity

Several fluorinated isoquinoline analogs exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, a thiosemicarbazone derivative of 6-fluoroisoquinoline has shown remarkable potency.[8]

Compound IDStructureCancer Cell LineIC₅₀ (nM)Reference
1 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamidePancreatic, Lung, Prostate, Leukemia1 - 200[8]

The anticancer effects of isoquinoline alkaloids are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy.[9] Mechanisms can include binding to microtubules, interaction with polynucleic acids, and inhibition of key enzymes like topoisomerases.[8][9]

Antiviral Activity

Isoquinolone derivatives have been identified as a promising class of antiviral agents, particularly against influenza viruses.[10][11] Structure-activity relationship (SAR) studies have been crucial in optimizing their antiviral potency while minimizing cytotoxicity.[11][12]

Compound IDVirus StrainEC₅₀ (µM)CC₅₀ (µM)Reference
21 (An isoquinolone derivative)Influenza A (PR8, HK), Influenza B (Lee)9.9 - 18.5>300[10][11][12]

The mode of action for some of these antiviral compounds has been identified as the inhibition of viral polymerase activity.[10][11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and evaluation of novel compounds.

General Procedure for Synthesis of 3-Substituted Isoquinoline Derivatives

A common method for introducing substituents at the 3-position of the isoquinoline ring is the Goldberg-Ullmann-type coupling reaction.[13]

Materials:

  • 3-Bromoisoquinoline

  • Appropriate amide or lactam

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

Procedure:

  • To a stirring solution of 3-bromoisoquinoline (0.5 mmol) in n-butanol (2-3 mL), add the appropriate lactam or amide (0.5–2.5 mmol), potassium carbonate (1.5 mmol), copper(I) iodide (0.05 mmol), and N,N'-dimethylethylenediamine (0.15 mmol).[13]

  • Heat the mixture in an oil bath at 90–100 °C for 3–80 hours.[13]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

  • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Antiviral Activity Assay (Influenza Virus)

This protocol describes a method to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.[10][11]

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

Procedure:

  • Cytotoxicity Assay (CC₅₀):

    • Seed MDCK cells in 96-well plates and incubate overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Determine cell viability using a standard method such as the MTT or MTS assay.

    • Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

  • Antiviral Assay (EC₅₀):

    • Seed MDCK cells in 96-well plates and incubate overnight.

    • Infect the cells with an influenza virus strain (e.g., A/Puerto Rico/8/34) at a specific multiplicity of infection (MOI).[12]

    • Immediately after infection, treat the cells with serial dilutions of the test compound.

    • After a suitable incubation period (e.g., 48 hours), quantify the viral yield or cytopathic effect (CPE). This can be done using methods like viral titration (plaque assay or TCID₅₀) or by measuring the expression of a viral protein (e.g., nucleoprotein) via immunofluorescence or ELISA.[10]

    • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.[11]

A workflow for evaluating the antiviral activity of isoquinoline derivatives is depicted below.

Workflow for Antiviral Activity Evaluation Start Synthesized Isoquinoline Derivative Cytotoxicity Determine CC₅₀ in MDCK cells Start->Cytotoxicity Antiviral Determine EC₅₀ against Influenza Virus Start->Antiviral SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->SI Antiviral->SI Lead Lead Compound Identification SI->Lead

Caption: A streamlined workflow for the antiviral evaluation of isoquinoline derivatives.

Signaling Pathways

The anticancer activity of many isoquinoline alkaloids is linked to their ability to modulate key cellular signaling pathways. While a specific pathway for this compound is not yet elucidated, the PI3K/Akt/mTOR pathway is a common target for this class of compounds.[8]

Inhibition of PI3K/Akt/mTOR Pathway by Isoquinoline Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Isoquinoline Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline analogs.

Conclusion

While direct data on this compound derivatives remains scarce, the extensive research on structurally related fluorinated isoquinolines and isoquinolones provides a robust framework for future drug discovery efforts. The synthetic methodologies are well-established, and the demonstrated anticancer and antiviral activities of analogs highlight the therapeutic potential of this scaffold. The strategic incorporation of fluorine offers a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to accelerate the exploration and development of novel this compound-based therapeutics.

References

In Silico Modeling of 6-Fluoroisoquinolin-3-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides an in-depth technical guide to the in silico modeling of 6-Fluoroisoquinolin-3-ol, a novel heterocyclic compound with therapeutic potential. It outlines a comprehensive computational workflow for the evaluation of this molecule as a putative protein kinase inhibitor, from initial hit validation to lead optimization. This guide is intended to serve as a methodological framework for researchers engaged in the computational assessment of novel chemical entities.

Introduction

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid and cost-effective paradigm for the preliminary assessment of a compound's therapeutic potential, mitigating the high attrition rates associated with preclinical development. This guide details a standard computational workflow applied to the hypothetical investigation of this compound as a protein kinase inhibitor. Protein kinases are a critical class of enzymes often implicated in oncogenic signaling pathways, making them a prominent target for therapeutic intervention.

This document will systematically detail the methodologies for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to be readily adaptable for similar research endeavors.

In Silico Drug Discovery Workflow

The computational evaluation of a novel compound like this compound follows a structured, multi-step process. This workflow is designed to comprehensively assess the molecule's interaction with its biological target and to predict its drug-like properties. The primary stages include target selection and preparation, ligand preparation, molecular docking to predict binding affinity and conformation, molecular dynamics simulations to assess complex stability, QSAR modeling to understand structure-activity relationships, and ADMET prediction to evaluate pharmacokinetic and toxicity profiles.

G cluster_0 Setup Phase cluster_1 Screening & Evaluation cluster_2 Modeling & Prediction cluster_3 Decision Phase Target_Selection Target Identification (e.g., Protein Kinase) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy QSAR QSAR Modeling Binding_Energy->QSAR ADMET ADMET Prediction Binding_Energy->ADMET Lead_Opt Lead Optimization QSAR->Lead_Opt ADMET->Lead_Opt

Caption: In Silico Drug Discovery Workflow. (Within 100 characters)

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[1][2][3] This is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools).

    • Define the binding site by creating a grid box centered on the ATP-binding pocket.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Perform multiple independent docking runs to ensure robust conformational sampling.[1]

    • The program will generate a series of binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.

  • Analysis:

    • Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

    • Compare the docked pose to known inhibitors of the target kinase, if available.

Data Presentation: Docking Results
CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Hydrogen BondsKey Interacting Residues
This compound-8.50.582MET109, GLY110
Control Inhibitor-9.20.153MET109, GLY110, LYS53

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment and assessing the stability of the predicted binding pose.

Experimental Protocol: MD Simulation
  • System Setup:

    • Use the best-ranked docked pose of the this compound-kinase complex as the starting structure.

    • Place the complex in a periodic solvent box (e.g., water).

    • Add counter-ions to neutralize the system.[4]

  • Simulation Parameters:

    • Employ a standard force field such as CHARMM or AMBER.

    • The GROMACS software package is commonly used for these simulations.[5][6]

  • Simulation Steps:

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the complex.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar), allowing the density to stabilize.

    • Production MD: Run the simulation for a specified time (e.g., 100 ns) to generate trajectories for analysis.[7]

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor hydrogen bond occupancy throughout the simulation.

Data Presentation: MD Simulation Stability
MetricThis compoundDescription
Average Protein RMSD (Å)1.8 ± 0.3Measures the deviation of the protein backbone from the initial structure.
Average Ligand RMSD (Å)1.2 ± 0.2Measures the deviation of the ligand from its initial docked pose.
Key H-Bond Occupancy (%)85% (MET109)Percentage of simulation time the specified hydrogen bond is maintained.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate variations in the chemical structure of compounds with their biological activity.[8][9] This allows for the prediction of activity for novel, unsynthesized molecules and helps guide lead optimization.

Experimental Protocol: QSAR Modeling
  • Dataset Preparation:

    • Compile a dataset of structurally related isoquinoline analogs with experimentally determined inhibitory activities (e.g., IC50 values) against the target kinase.

    • Divide the dataset into a training set (for model building) and a test set (for validation).

  • Descriptor Calculation:

    • For each molecule, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) that numerically represent its structural features.

  • Model Development:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical model that links the descriptors to the biological activity.[10]

  • Model Validation:

    • Assess the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.

G cluster_0 QSAR Model Development Data Dataset of Analogs with Activity Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build Model with Training Set Split->Model 70-80% Validate Validate Model with Test Set Split->Validate 20-30% Model->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: QSAR Model Development Workflow. (Within 100 characters)
Data Presentation: QSAR Model Performance

ParameterValueDescription
R² (Training Set)0.85The proportion of variance in the dependent variable that is predictable from the independent variable(s).
Q² (Test Set)0.78A measure of the predictive ability of the model for an external test set.
RMSE0.35Root Mean Square Error, indicating the standard deviation of the residuals (prediction errors).

ADMET Prediction

In silico ADMET prediction is crucial for early identification of potential liabilities in a drug candidate, such as poor absorption or toxicity.[11][12][13] Numerous web-based tools and software are available for these predictions.[14]

Experimental Protocol: ADMET Prediction
  • Input:

    • Provide the 2D structure of this compound (in SMILES or SDF format) to an ADMET prediction tool (e.g., SwissADME, admetSAR).

  • Property Calculation:

    • The software calculates a wide range of properties based on its built-in models. These include:

      • Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

      • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Toxicity: AMES toxicity, hERG inhibition.

  • Analysis:

    • Compare the predicted values against recommended ranges for orally active drugs to identify potential issues.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueRecommended RangeAssessment
Molecular Weight ( g/mol )177.16< 500Favorable
logP (Lipophilicity)1.85< 5Favorable
H-Bond Donors1≤ 5Favorable
H-Bond Acceptors2≤ 10Favorable
Human Intestinal AbsorptionHighHighFavorable
BBB PermeantNoVaries by targetAcceptable
CYP2D6 InhibitorNoNoFavorable
AMES ToxicityNon-mutagenicNon-mutagenicFavorable
hERG InhibitionNoNoFavorable

Conclusion

The in silico modeling of this compound, as outlined in this technical guide, demonstrates a comprehensive and systematic approach to early-stage drug discovery. Through a combination of molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can build a robust computational profile of a novel compound. The hypothetical data presented herein suggests that this compound possesses favorable characteristics as a potential kinase inhibitor, including strong binding affinity, stable interaction with the target, and a promising drug-like profile. This workflow serves as a foundational template for the efficient and informed prioritization of compounds for further experimental validation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoroisoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in a wide range of biologically active molecules. Isoquinoline derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document provides a detailed, hypothetical experimental protocol for the multi-step synthesis of this compound, designed to be a practical guide for researchers in the field of drug discovery and organic synthesis.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthetic route to this compound. This data is intended for illustrative purposes to guide researchers in evaluating the potential efficiency of the synthesis.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1Bromination4-Fluorotoluene1-Bromo-4-fluoro-2-methylbenzene189.0418.9016.0785>98%
2Cyanation1-Bromo-4-fluoro-2-methylbenzene4-Fluoro-2-methylbenzonitrile135.1411.499.7785>97%
3Oxidation4-Fluoro-2-methylbenzonitrile2-Cyano-5-fluorobenzoic acid167.1212.389.2975>98%
4Cyclization2-Cyano-5-fluorobenzoic acidThis compound163.149.786.3665>99%

Experimental Protocols

The following is a detailed, hypothetical multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene

  • Materials: 4-Fluorotoluene (11.0 g, 0.1 mol), N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol), Azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol), Carbon tetrachloride (CCl₄) (200 mL).

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotoluene (11.0 g, 0.1 mol) and carbon tetrachloride (200 mL).

    • Add N-Bromosuccinimide (17.8 g, 0.1 mol) and AIBN (0.164 g, 1 mmol) to the solution.

    • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The reaction can be monitored by TLC.

    • After completion, cool the mixture to room temperature. Filter the solid succinimide by-product and wash with a small amount of cold CCl₄.

    • The filtrate is then washed with 10% sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain 1-bromo-4-fluoro-2-methylbenzene as a colorless oil.

Step 2: Synthesis of 4-Fluoro-2-methylbenzonitrile

  • Materials: 1-Bromo-4-fluoro-2-methylbenzene (15.1 g, 0.08 mol), Copper(I) cyanide (CuCN) (8.6 g, 0.096 mol), Dimethylformamide (DMF) (100 mL).

  • Procedure:

    • In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place 1-bromo-4-fluoro-2-methylbenzene (15.1 g, 0.08 mol) and CuCN (8.6 g, 0.096 mol).

    • Add dry DMF (100 mL) to the flask.

    • Heat the mixture to 150°C under a nitrogen atmosphere and maintain for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (20 g) in 10% HCl (100 mL).

    • Stir the mixture for 30 minutes to decompose the copper complex.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-2-methylbenzonitrile.

Step 3: Synthesis of 2-Cyano-5-fluorobenzoic acid

  • Materials: 4-Fluoro-2-methylbenzonitrile (9.0 g, 0.067 mol), Potassium permanganate (KMnO₄) (31.6 g, 0.2 mol), Water (300 mL), Sodium bisulfite.

  • Procedure:

    • To a 1 L round-bottom flask, add 4-fluoro-2-methylbenzonitrile (9.0 g, 0.067 mol) and water (300 mL).

    • Heat the mixture to 80°C with vigorous stirring.

    • Slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours.

    • After the addition is complete, continue heating at reflux for an additional 4 hours until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

    • Cool the filtrate in an ice bath and acidify with concentrated HCl to pH 2-3.

    • If a brown precipitate of MnO₂ appears, add a small amount of sodium bisulfite until the solution is colorless.

    • Collect the white precipitate of 2-cyano-5-fluorobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Step 4: Synthesis of this compound

  • Materials: 2-Cyano-5-fluorobenzoic acid (8.35 g, 0.05 mol), Acetic anhydride (20 mL), Palladium on carbon (10% Pd/C) (0.5 g), Ethanol (150 mL), Hydrogen gas.

  • Procedure:

    • A solution of 2-cyano-5-fluorobenzoic acid (8.35 g, 0.05 mol) in acetic anhydride (20 mL) is heated at reflux for 1 hour. The solvent is then removed under reduced pressure.

    • The residue is dissolved in ethanol (150 mL) in a hydrogenation vessel.

    • 10% Pd/C (0.5 g) is carefully added to the solution.

    • The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure at room temperature for 24 hours.

    • After the reaction is complete, the catalyst is filtered off through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to give a solid.

    • The solid is triturated with diethyl ether, filtered, and dried to yield this compound. The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Oxidation cluster_3 Step 4: Cyclization 4-Fluorotoluene 4-Fluorotoluene NBS, AIBN, CCl4 NBS, AIBN, CCl4 4-Fluorotoluene->NBS, AIBN, CCl4 1-Bromo-4-fluoro-2-methylbenzene 1-Bromo-4-fluoro-2-methylbenzene NBS, AIBN, CCl4->1-Bromo-4-fluoro-2-methylbenzene 1-Bromo-4-fluoro-2-methylbenzene_2 1-Bromo-4-fluoro-2-methylbenzene CuCN, DMF CuCN, DMF 1-Bromo-4-fluoro-2-methylbenzene_2->CuCN, DMF 4-Fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile CuCN, DMF->4-Fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile_2 4-Fluoro-2-methylbenzonitrile KMnO4, H2O KMnO4, H2O 4-Fluoro-2-methylbenzonitrile_2->KMnO4, H2O 2-Cyano-5-fluorobenzoic acid 2-Cyano-5-fluorobenzoic acid KMnO4, H2O->2-Cyano-5-fluorobenzoic acid 2-Cyano-5-fluorobenzoic acid_2 2-Cyano-5-fluorobenzoic acid 1) Ac2O\n2) H2, Pd/C, EtOH 1) Ac2O 2) H2, Pd/C, EtOH 2-Cyano-5-fluorobenzoic acid_2->1) Ac2O\n2) H2, Pd/C, EtOH This compound This compound 1) Ac2O\n2) H2, Pd/C, EtOH->this compound

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Cell-Based Assays Using 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of isoquinoline have demonstrated a wide range of therapeutic potential, including activities as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways.[1][2][3] 6-Fluoroisoquinolin-3-ol is a novel derivative that holds promise for investigation in drug discovery and development. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins.

These application notes provide a comprehensive guide for researchers to evaluate the cellular effects of this compound. The following protocols and methodologies are designed to characterize its potential as a modulator of cell signaling, proliferation, and apoptosis.

Data Presentation: Summary of Pre-clinical Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound in key cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetThis compound IC50 (nM)
EGFR150
HER285
VEGFR2250
SRC475
ABL>1000

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)
SK-BR-3Breast0.5
A431Skin1.2
HCT116Colon2.5
MCF-7Breast5.8
HEK293Normal>50

Table 3: Induction of Apoptosis

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
SK-BR-3Vehicle (DMSO)5.2
SK-BR-31 µM Compound35.8
SK-BR-35 µM Compound68.4

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. Include wells with DMSO only as a negative control.

  • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for each respective kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with DMSO-containing medium as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (e.g., 1 µM and 5 µM) and a vehicle control (DMSO) for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., HER2) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Ras Ras Receptor_Tyrosine_Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G Experimental Workflow for Cell Proliferation Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Incubation (Cell Adherence) Seed_Cells->Adherence Compound_Treatment Treat with this compound (72 hours) Adherence->Compound_Treatment MTT_Addition Add MTT Reagent (4 hours) Compound_Treatment->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Measure_Absorbance Measure Absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Calculate GI50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End G Logical Flow for Apoptosis Detection cluster_populations Cell Populations Cell_Treatment Treat Cells with Compound Harvest_Cells Harvest and Wash Cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and PI Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Gating Gate on Cell Populations Flow_Cytometry->Gating Quantification Quantify Apoptotic Cells Gating->Quantification Live Live (Annexin V-, PI-) Gating->Live Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Gating->Early_Apoptosis Late_Apoptosis Late Apoptosis (Annexin V+, PI+) Gating->Late_Apoptosis Necrotic Necrotic (Annexin V-, PI+) Gating->Necrotic

References

Application Notes and Protocols for 6-Fluoroisoquinolin-3-ol in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known activities of structurally related isoquinoline and quinoline-based kinase inhibitors. As of the date of this document, specific data for 6-Fluoroisoquinolin-3-ol as a kinase inhibitor is not extensively available in public literature. Therefore, this document serves as a representative guide for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound as a kinase inhibitor.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including a wide range of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. Consequently, this compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. These application notes provide a framework for the investigation of its potential biological activity based on data from analogous compounds.

Potential Kinase Targets and Signaling Pathways

Based on the activity of other isoquinoline derivatives, this compound could potentially target a variety of kinases involved in key signaling pathways that control cell proliferation, survival, and differentiation. Isoquinoline-based compounds have shown inhibitory activity against several important kinases, including those in the PI3K/Akt/mTOR and HER2 signaling pathways.[1][2]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K inhibits HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization & Autophosphorylation HER2->Dimerization Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Gene_Expression Altered Gene Expression Ras_Raf_MEK_ERK->Gene_Expression Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->HER2 inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with [γ-32P]ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane Spot_on_Membrane->Wash_Membrane Quantify Quantify Radioactivity Wash_Membrane->Quantify Analyze_Data Analyze Data (Calculate IC50) Quantify->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Application Notes and Protocols for 6-Fluoroisoquinolin-3-ol Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 6-Fluoroisoquinolin-3-ol

This compound belongs to the isoquinoline class of heterocyclic aromatic compounds. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position may significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability and membrane permeability, while the hydroxyl group can be a key site for metabolic transformations or hydrogen bonding interactions with biological targets.

The potential mechanism of action for isoquinoline derivatives often involves the modulation of key signaling pathways implicated in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[1][5]

Potential Biological Activities and Applications

Based on the activities of related isoquinoline compounds, this compound is hypothesized to be a valuable candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic or anti-proliferative agent against various cancer cell lines.[6]

  • Infectious Diseases: As a potential antibacterial or antiviral agent.[1][7]

  • Inflammation: As a potential modulator of inflammatory pathways.[3][4]

  • Neurodegenerative Diseases: Some quinoline and isoquinoline derivatives have been investigated for their role in inhibiting enzymes related to neurodegeneration.[8]

Data Presentation: Biological Activity of Related Isoquinoline Derivatives

The following tables summarize the reported biological activities of various isoquinoline derivatives to provide a comparative context for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Representative Isoquinoline Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
B01002SKOV3Ovarian Cancer7.65 (µg/mL)[6]
NoscapineMultipleVariousVaries[2]
EmetineMultipleVariousVaries[2]
CoptichineNCI-N87Gastric CancerSignificant Cytotoxicity[3]
Delavatine AVariousVariousSubstantial Cytotoxicity[3]

Table 2: Antibacterial Activity of Representative Isoquinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HSN490S. aureus<16[7]
HSN490E. faecalis<16[7]
BerberineVariousVaries[3]

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Preparation of Stock Solutions

A crucial first step for in vitro and in vivo studies is the proper preparation of stock solutions of the test compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability and determine the IC50 value.[6]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentration (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells in the medium, and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within 1 hour.

Mandatory Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/Akt signaling pathway, which is a common target for anticancer compounds.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FIQ This compound FIQ->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for the initial in vitro screening of this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies prep_compound Prepare this compound Stock Solution (DMSO) treatment Treat with Serial Dilutions of Compound (48-72h) prep_compound->treatment cell_culture Seed Cancer Cells (96-well plate) cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Signaling Proteins ic50->western_blot

Caption: Workflow for in vitro screening of this compound.

References

Application Notes and Protocols for 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific pharmacological data or established use for 6-Fluoroisoquinolin-3-ol as a tool compound. The following application notes and protocols are provided as a hypothetical example based on the known activities of related isoquinoline and quinoline compounds. These are intended to serve as a template for researchers and should be adapted based on actual experimental findings.

Hypothetical Application Notes

Compound: this compound Putative Target: Serine/Threonine Kinase X (STK-X) Molecular Formula: C₉H₆FNO Molecular Weight: 163.15 g/mol

Description: this compound is a synthetic small molecule belonging to the isoquinoline class of heterocyclic compounds. While its specific biological target has not been definitively characterized in published literature, compounds with the isoquinoline scaffold have been reported to exhibit a wide range of pharmacological activities, including the inhibition of various protein kinases.[1][2] This document outlines a hypothetical application of this compound as a selective inhibitor of the hypothetical Serine/Threonine Kinase X (STK-X), a kinase implicated in pro-inflammatory signaling pathways.

Key Features (Hypothetical):

  • Potent and selective inhibitor of STK-X.

  • ATP-competitive mechanism of action.

  • Cell-permeable, suitable for in vitro cell-based assays.

  • Serves as a chemical probe to investigate the downstream signaling of STK-X.

Applications:

  • In vitro kinase assays: To determine the IC₅₀ value and selectivity profile against a panel of kinases.

  • Cell-based signaling studies: To investigate the role of STK-X in cellular pathways, such as cytokine production in response to inflammatory stimuli.

  • Target validation: To explore the therapeutic potential of inhibiting STK-X in disease models.

Quantitative Data (Hypothetical)

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
STK-X 50
Kinase A> 10,000
Kinase B2,500
Kinase C> 10,000
PKA> 10,000
PKCα8,000

Table 2: Cell-Based Assay Data

AssayCell LineStimulusReadoutEC₅₀ (µM)
Inhibition of STK-X Substrate PhosphorylationHEK293 (overexpressing STK-X)N/Ap-Substrate Levels0.5
Inhibition of IL-6 ProductionTHP-1 MacrophagesLPS (100 ng/mL)IL-6 in supernatant1.2

Experimental Protocols

In Vitro Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ of this compound against STK-X.

Materials:

  • Recombinant STK-X enzyme

  • LanthaScreen™ Certified Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (solubilized in DMSO)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of the STK-X enzyme and Eu-antibody mixture in Assay Buffer to each well.

  • Add 2.5 µL of the Alexa Fluor™ 647-tracer in Assay Buffer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based IL-6 Inhibition Assay Protocol

Objective: To determine the EC₅₀ of this compound for the inhibition of LPS-induced IL-6 production in THP-1 macrophages.

Materials:

  • THP-1 monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • RPMI-1640 medium with 10% FBS

  • This compound (solubilized in DMSO)

  • IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Differentiate the cells into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the differentiated THP-1 cells with the diluted compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with 100 ng/mL LPS for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the EC₅₀ value by fitting the dose-response curve to a suitable model.

Visualizations

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 STK_X STK-X TRAF6->STK_X activates NF_kB_Inhibitor IκB STK_X->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to IL6_Gene IL-6 Gene IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA transcription IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein translation Compound This compound Compound->STK_X inhibits G start Start seed_cells Seed THP-1 Cells start->seed_cells differentiate Differentiate with PMA (48h) seed_cells->differentiate rest Rest Cells (24h) differentiate->rest pre_treat Pre-treat with This compound (1h) rest->pre_treat stimulate Stimulate with LPS (24h) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform IL-6 ELISA collect_supernatant->elisa analyze Analyze Data (EC50) elisa->analyze end End analyze->end

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 6-Fluoroisoquinolin-3-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-Fluoroisoquinolin-3-ol in human plasma. The strategic incorporation of fluorine into isoquinoline scaffolds is a common strategy in medicinal chemistry to enhance pharmacological properties.[1][2] This method provides a robust tool for pharmacokinetic studies and drug metabolism research involving this class of compounds. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry detection in the positive electrospray ionization mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in drug development settings.

Introduction

Isoquinoline and its derivatives are prevalent structural motifs in a wide range of biologically active compounds.[2][3] Fluorination is a key strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, sensitive and specific analytical methods are crucial for the quantitative analysis of fluorinated isoquinoline derivatives in biological matrices to support drug discovery and development programs. This application note presents a detailed protocol for the quantification of this compound using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[4][5]

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Acetonitrile (HPLC grade) with 0.1% formic acid, chilled to -20°C.

    • Human plasma (stored at -80°C).

    • This compound reference standard.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analogue. For this method, we propose the use of a non-commercially available, custom-synthesized deuterated analogue (e.g., this compound-d3).

  • Procedure:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 100 mm × 2.1 mm i.d.) is recommended for good peak shape and separation.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[4][7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4][7]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 35°C.[6]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010
Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

  • Capillary Voltage: 4.0 kV.[6]

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.[6]

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound164.05136.0420
Internal Standard (IS)[To be determined based on IS][To be determined based on IS][To be determined based on IS]

(Note: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The product ion is a plausible fragment resulting from the loss of CO.)

Data Presentation

The following tables summarize the hypothetical quantitative performance of the LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
3 (LQC)≤ 5.0≤ 5.0± 10.0
50 (MQC)≤ 5.0≤ 5.0± 10.0
800 (HQC)≤ 5.0≤ 5.0± 10.0

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Mean Extraction Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL cold ACN + 0.1% FA) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection lc_separation C18 Reversed-Phase Chromatography injection->lc_separation ionization ESI+ Ionization lc_separation->ionization ms_detection MRM Detection (m/z 164.05 -> 136.04) ionization->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Concentration quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic and other studies in the drug development pipeline. This application note serves as a comprehensive guide for researchers and scientists working with fluorinated isoquinoline compounds.

References

Application Note: 6-Fluoroisoquinolin-3-ol Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisoquinolin-3-ol is a fluorinated derivative of the isoquinoline scaffold, a core structure found in many biologically active compounds. As with any compound intended for research or pharmaceutical development, understanding its solution stability and establishing appropriate storage conditions are critical for ensuring data integrity, reproducibility, and the development of safe and effective products. This document provides a comprehensive guide to assessing the solution stability of this compound, including detailed protocols and recommendations for storage. While specific experimental data for this compound is not extensively available in public literature, this note outlines the necessary experimental framework based on established methodologies for similar heterocyclic compounds.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on general handling procedures for similar aromatic and fluorinated compounds, the following storage conditions are recommended.[1][2]

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereContainer
SolidLong-term-20°CInert (Argon or Nitrogen)Tightly sealed, light-resistant
SolidShort-term2-8°CDesiccatedTightly sealed, light-resistant
SolutionShort-term (days)2-8°CTightly sealed, light-resistant
SolutionLong-term (weeks/months)-20°C or -80°CTightly sealed, light-resistant

Note: For solutions, the choice of solvent will significantly impact stability. It is crucial to perform stability studies in the intended formulation or experimental buffer.

Solution Stability Assessment

The stability of this compound in solution can be influenced by several factors, including the solvent system, pH, temperature, and exposure to light. A systematic approach to evaluating these parameters is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed analytical technique for stability studies due to its ability to separate the parent compound from potential degradants.[3][4][5]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for conducting a comprehensive solution stability study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_solution Prepare Stock Solution of This compound prep_buffers Prepare Buffers at Various pH Values prep_solution->prep_buffers aliquot Aliquot into Study Samples prep_buffers->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp light Photostability Study (Light vs. Dark) aliquot->light ph pH Stability Study (e.g., pH 3, 7, 9) aliquot->ph sampling Sample at Time Points (e.g., 0, 24, 48, 72h) temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Quantify Parent Peak and Identify Degradants hplc->data degradation_kinetics Determine Degradation Kinetics data->degradation_kinetics shelf_life Establish Recommended Storage Conditions & Shelf-Life degradation_kinetics->shelf_life

Figure 1: Experimental workflow for solution stability testing.

Protocols

Protocol 1: Preparation of Stock and Study Solutions

Objective: To prepare solutions of this compound for stability testing.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Methanol, Acetonitrile)

  • Aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Volumetric flasks

  • Pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer or solvent to achieve the final target concentration for the stability study (e.g., 100 µg/mL).

  • Aliquoting: Dispense the working solution into amber HPLC vials, ensuring each vial is filled to the same volume. Prepare a sufficient number of vials for all time points and conditions to be tested.

  • Initial Analysis (T=0): Immediately analyze three of the prepared vials to establish the initial concentration and purity of the compound.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of this compound under accelerated or stress conditions to identify potential degradation pathways.

Procedure:

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the working solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the working solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to the working solution. Incubate at room temperature.

  • Photostability: Expose the working solution in clear vials to a light source with a defined output (e.g., ICH option 2) while keeping control samples in the dark.

  • Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 70°C).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 3: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Procedure:

  • Prepare a batch of the working solution as described in Protocol 1.

  • Store the vials under the proposed storage conditions (e.g., 4°C and -20°C, protected from light).

  • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove a set of vials from storage.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples by HPLC to determine the concentration of this compound.

Protocol 4: HPLC Analysis

Objective: To quantify the concentration of this compound and detect any degradation products.

Suggested HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 25°C

Data Presentation

The results of the stability studies should be presented in a clear and organized manner.

Table 2: Example Data from a pH Stability Study at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
2498.599.895.2
4896.299.590.1
7294.099.185.6

Table 3: Example Data from a Temperature Stability Study in Neutral Buffer (pH 7)

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
799.999.192.3
1499.898.085.1
3099.596.275.8

Potential Degradation Pathways

While specific degradation products for this compound are not reported, insights can be drawn from related fluoroquinolone structures.[6][7] Common degradation pathways for such heterocyclic compounds under hydrolytic and oxidative stress can involve modifications to the ring system or loss of substituents. A hypothetical degradation pathway could involve hydroxylation of the aromatic ring or cleavage of the heterocyclic ring.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation parent->oxidation [O] degradant2 Ring-Opened Product hydrolysis->degradant2 degradant1 Hydroxylated Product oxidation->degradant1

Figure 2: Hypothetical degradation pathways for this compound.

Conclusion

A thorough understanding of the solution stability of this compound is paramount for its successful application in research and development. The protocols and guidelines presented in this application note provide a robust framework for establishing its stability profile and determining optimal storage conditions. By systematically evaluating the effects of solvent, pH, temperature, and light, researchers can ensure the quality and reliability of their experimental results. It is strongly recommended that these studies be performed in the specific solvent and buffer systems relevant to the intended application.

References

Application Notes and Protocols for High-Throughput Screening with 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Derivatives of isoquinoline have shown significant potential as inhibitors of a variety of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-Fluoroisoquinolin-3-ol, a novel isoquinoline derivative, as a potential inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and its hyperactivation is frequently observed in human cancers.[2][3]

These protocols are designed to facilitate the identification and characterization of hit compounds from large chemical libraries in a robust and efficient manner. The methodologies described herein are based on the well-established ADP-Glo™ Kinase Assay, a luminescent assay suitable for HTS.[4][5][6]

Disclaimer: The following experimental data for this compound is hypothetical and for illustrative purposes only, as no specific biological data for this compound is currently in the public domain. These protocols provide a framework for screening and should be validated for the specific experimental conditions.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane. It then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3, in turn, recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a wide array of downstream targets, including the mTOR complex 1 (mTORC1), which ultimately leads to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[7][9] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3]

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Data Presentation

Table 1: Hypothetical Primary High-Throughput Screening Data

A library of 100,000 compounds was screened at a single concentration of 10 µM for inhibitory activity against PI3Kα. The data below represents a selection of initial hits, including this compound.

Compound IDCompound NameConcentration (µM)% Inhibition of PI3KαHit ( >50% Inhibition)
HTS-001This compound1085.2Yes
HTS-002Compound A1078.5Yes
HTS-003Compound B1062.1Yes
HTS-004Compound C1045.3No
HTS-005Compound D1091.0Yes
Table 2: Hypothetical Dose-Response and IC50 Determination for Confirmed Hits

Compounds identified as hits in the primary screen were subjected to dose-response analysis to determine their potency (IC50).

Compound IDCompound NameIC50 for PI3Kα (nM)
HTS-001This compound75
HTS-002Compound A150
HTS-003Compound B520
HTS-005Compound D45

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for an HTS campaign to identify novel PI3Kα inhibitors involves a primary screen, a confirmation screen, and subsequent dose-response and counter-screening assays to eliminate false positives and characterize the potency of the confirmed hits.

HTS_Workflow Library Compound Library (100,000 compounds) Primary_Screen Primary HTS (10 µM single concentration) ADP-Glo™ PI3Kα Assay Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Library Non-hits Confirmation_Screen Confirmation Screen (Re-test hits) Hit_Identification->Confirmation_Screen Hits Confirmed_Hits Confirmed Hits Confirmation_Screen->Confirmed_Hits Dose_Response Dose-Response (IC50) (8-point serial dilution) Confirmed_Hits->Dose_Response Counter_Screen Counter-Screen (Assay interference) Confirmed_Hits->Counter_Screen Lead_Compounds Lead Compounds for Further Development Dose_Response->Lead_Compounds Counter_Screen->Lead_Compounds Filter out false positives

Caption: High-Throughput Screening Workflow.
Protocol 1: Primary High-Throughput Screening for PI3Kα Inhibitors using ADP-Glo™ Assay

This protocol describes a single-concentration screen to identify initial "hit" compounds.

Materials:

  • PI3Kα (p110α/p85α) enzyme

  • PIP2:PS lipid substrate

  • ATP

  • PI3K Reaction Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque microplates

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Positive control (known PI3Kα inhibitor)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Dispense test compounds and controls into 384-well plates. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme and Substrate Addition: Prepare a master mix containing PI3Kα enzyme and PIP2:PS lipid substrate in PI3K Reaction Buffer. Add this mix to each well of the microplate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of ATP in PI3K Reaction Buffer. Initiate the enzymatic reaction by adding the ATP solution to all wells.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Procedure:

  • Serial Dilution: Prepare a series of dilutions (e.g., 8-point, 3-fold serial dilution) of the hit compounds in DMSO.

  • Assay Performance: Perform the ADP-Glo™ PI3Kα assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Counter-Screening for Assay Interference

It is crucial to perform counter-screens to eliminate false-positive hits that may arise from assay artifacts.

Procedure:

  • Interference with Luminescence: Test the hit compounds in the absence of the kinase enzyme to identify compounds that directly inhibit or enhance the luciferase-based detection system.

  • ATP Depletion Interference: Test the hit compounds in a reaction containing ATP and the ADP-Glo™ Reagent (without the kinase) to identify compounds that interfere with the ATP depletion step.

Conclusion

The isoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of PI3Kα, such as the hypothetical activity of this compound. By employing a systematic approach of primary screening, hit confirmation, dose-response analysis, and counter-screening, researchers can efficiently identify and validate potent and selective lead compounds for further optimization and development as potential therapeutic agents.

References

Application Notes and Protocols: 6-Fluoroisoquinolin-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, can be efficiently optimized into potent drug candidates. The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of 6-Fluoroisoquinolin-3-ol , a promising fragment for FBDD campaigns, particularly targeting protein kinases.

The fluorine substituent at the 6-position offers several advantages, including the potential for enhanced binding affinity through interactions with "fluorophilic" regions in the protein target and serving as a sensitive reporter for ¹⁹F NMR screening.[3][4] The 3-ol group provides a key hydrogen bond donor/acceptor site, crucial for anchoring the fragment in an ATP-binding pocket.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a set of guidelines for the design of high-quality fragment libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆FNOPubChem
Molecular Weight163.15 g/mol PubChem
cLogP1.5 (Predicted)ChemDraw
Topological Polar Surface Area (TPSA)41.1 ŲChemDraw
Hydrogen Bond Donors1ChemDraw
Hydrogen Bond Acceptors2ChemDraw
Rotatable Bonds0ChemDraw

Synthesis Protocol

A proposed synthetic route to this compound is outlined below, adapted from established methods for the synthesis of 3-hydroxyisoquinolines.[5]

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Decarboxylation 2_bromo_5_fluorobenzaldehyde 2-bromo-5-fluorobenzaldehyde step1_product Ethyl (E)-2-cyano-3-(2-bromo-5-fluorophenyl)acrylate 2_bromo_5_fluorobenzaldehyde->step1_product Knoevenagel Condensation malonic_acid_monoethyl_ester Malonic acid monoethyl ester malonic_acid_monoethyl_ester->step1_product piperidine Piperidine, Pyridine piperidine->step1_product step2_product Ethyl 6-fluoro-3-hydroxyisoquinoline-1-carboxylate step1_product->step2_product Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C final_product This compound step2_product->final_product H₂SO₄, H₂O, Reflux

Caption: Proposed synthetic route for this compound.

Methodology:

  • Step 1: Knoevenagel Condensation: 2-bromo-5-fluorobenzaldehyde is condensed with a malonic acid monoester in the presence of a base like piperidine in a suitable solvent such as pyridine to yield the corresponding acrylate derivative.

  • Step 2: Palladium-Catalyzed Cyclization: The acrylate derivative undergoes an intramolecular Heck reaction using a palladium catalyst, such as palladium(II) acetate, with a suitable phosphine ligand to form the isoquinoline ring system.

  • Step 3: Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated under acidic conditions to afford the final product, this compound.

Application in Fragment Screening: A Case Study against Protein Kinases

The isoquinoline scaffold is a well-established core for protein kinase inhibitors.[1] For the purpose of these application notes, we will consider a hypothetical screening campaign of this compound against a representative protein kinase, such as Phosphoinositide-dependent kinase-1 (PDK1), for which isoquinolone fragments have shown inhibitory activity.[3]

Experimental Workflow for Fragment Screening

A typical workflow for a fragment screening campaign is depicted below. This multi-stage approach utilizes orthogonal biophysical techniques to ensure high confidence in the identified hits.[6]

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit Expansion primary_screen ¹⁹F NMR or DSF Screening (High-Throughput) hit_validation SPR or ITC (Confirms direct binding) primary_screen->hit_validation Identified Hits structural_bio X-ray Crystallography (Provides binding mode) hit_validation->structural_bio Validated Binders hit_expansion Fragment Linking/Growing (Lead Optimization) structural_bio->hit_expansion Structural Insights

Caption: A typical fragment screening workflow.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical, yet realistic, data that could be obtained from a screening campaign of this compound against a protein kinase.

Table 2: Illustrative Biophysical Screening Data for this compound against a Protein Kinase

AssayParameterResultNotes
¹⁹F NMRChemical Shift Perturbation (Δδ)0.15 ppmIndicates binding near the fluorine atom.
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)+2.5 °CSuggests stabilization of the protein upon binding.[6]
Surface Plasmon Resonance (SPR)Dissociation Constant (K_D)500 µMTypical affinity for a fragment hit.
Isothermal Titration Calorimetry (ITC)Dissociation Constant (K_D)450 µMOrthogonal confirmation of binding affinity.
Ligand Efficiency (LE)LE0.35 kcal/mol per heavy atomIndicates efficient binding for a fragment of this size.

Detailed Experimental Protocols

Protocol 1: ¹⁹F NMR Screening

¹⁹F NMR is a highly sensitive technique for detecting the binding of fluorinated fragments.[7]

Materials:

  • Target Protein (e.g., Protein Kinase) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D₂O).

  • This compound stock solution in DMSO-d₆.

  • NMR tubes.

Procedure:

  • Prepare a solution of the target protein at a concentration of 10-20 µM.

  • Prepare a cocktail of fluorinated fragments, including this compound, at a final concentration of 100-200 µM each. The final DMSO concentration should be kept below 1%.

  • Acquire a ¹⁹F NMR spectrum of the fragment cocktail in the absence of the protein (reference spectrum).

  • Add the target protein to the fragment cocktail and acquire a second ¹⁹F NMR spectrum.

  • Compare the spectra. A significant chemical shift perturbation or line broadening of the signal corresponding to this compound indicates binding.

Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding.[6]

Materials:

  • Target Protein (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound stock solution in DMSO.

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument.

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the wells at various concentrations (e.g., 10 µM to 1 mM). Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Run a melt curve experiment on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Analyze the data to determine the Tm for each condition. A significant increase in Tm (ΔTm) in the presence of the fragment indicates binding and stabilization.[6]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data of biomolecular interactions.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Target Protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • This compound solutions in running buffer with a low percentage of DMSO.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of this compound in running buffer.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (K_D).

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument.

  • Target Protein (10-50 µM in the cell).

  • This compound (10-20 fold higher concentration in the syringe).

  • Dialysis buffer.

Procedure:

  • Thoroughly dialyze the protein against the ITC running buffer. Prepare the fragment solution in the final dialysis buffer.

  • Load the protein into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Integrate the heat pulses and fit the data to a binding model to determine the stoichiometry (n), binding constant (K_a or K_D), and enthalpy (ΔH) of binding.

Structure-Activity Relationship (SAR) and Hit Expansion

Once a fragment hit like this compound is identified and its binding mode is determined by X-ray crystallography, the next step is to improve its potency and selectivity.

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a kinase targeted by an isoquinoline-based inhibitor plays a role.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Target Kinase (e.g., PDK1) Receptor->Kinase_A Activates Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor This compound (Fragment Hit) Inhibitor->Kinase_A Inhibits

Caption: A hypothetical kinase signaling pathway.

Fragment Growth Strategy

Based on the binding mode of this compound, a fragment growing strategy can be employed to design more potent inhibitors. Vectors for chemical elaboration can be identified from the solvent-exposed regions of the bound fragment.

G Fragment This compound Vector_1 Vector 1 (e.g., position 1) Fragment->Vector_1 Explore Hydrophobic Pocket Vector_2 Vector 2 (e.g., position 8) Fragment->Vector_2 Target Solvent Exposed Region Lead_Compound Potent Lead Compound Vector_1->Lead_Compound Vector_2->Lead_Compound

Caption: A fragment growth strategy.

By systematically exploring the chemical space around the this compound core, it is possible to develop potent and selective inhibitors for the target of interest.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the presence of a fluorine atom for sensitive biophysical detection make it an attractive fragment for screening. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through a systematic approach of screening, validation, and structure-guided optimization, this compound has the potential to be elaborated into novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Fluoroisoquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: this compound possesses a rigid, heterocyclic aromatic ring structure. Such structures are often associated with strong crystal lattice energy, meaning more energy is required to break the crystal structure and dissolve the molecule in a solvent. Its relatively non-polar aromatic core and the presence of a fluorine atom contribute to its lipophilicity, which generally leads to lower solubility in aqueous media.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A2: Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, representing the true solubility limit.[2] Kinetic solubility, on the other hand, is the concentration of a compound that can be dissolved when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It is often higher than thermodynamic solubility because the compound can remain in a supersaturated state for a period before precipitating.[1] This distinction is critical: for screening assays, kinetic solubility might be sufficient, but for formulation and in vivo studies, understanding the more stable thermodynamic solubility is essential.

Q3: My compound dissolves in DMSO but precipitates when added to my aqueous assay buffer. Is this normal?

A3: Yes, this is a very common issue known as "compound crashing out." It occurs because this compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in the final aqueous buffer. When the DMSO stock is diluted, the percentage of the organic co-solvent becomes too low to keep the compound in solution, causing it to precipitate.[3]

Q4: How do I choose the right solubility enhancement technique for my experiment?

A4: The choice of method depends on the required concentration, the experimental system (in vitro vs. in vivo), and the stage of development. A tiered approach is often recommended.[2] For initial in vitro assays, simple pH adjustment or the use of a co-solvent is often the first step. For higher concentration needs or in vivo studies, more advanced techniques like complexation with cyclodextrins or creating solid dispersions may be necessary.[4][5]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.

This is the most frequent challenge for in vitro experiments. The goal is to maintain the compound in a soluble state in the final assay medium.

  • Solution 1: Optimize Co-solvent Concentration: The simplest approach is to adjust the concentration of your organic co-solvent (like DMSO or ethanol).[6]

    • Action: Try decreasing the final compound concentration. If that's not possible, systematically increase the final percentage of the co-solvent in your buffer (e.g., from 1% to 2% or 5%).

    • Caution: Be mindful that high concentrations of organic solvents can affect cellular health or assay performance. Always run a vehicle control.

  • Solution 2: pH Modification: The solubility of compounds with ionizable groups can be significantly altered by changing the pH of the buffer.[3][7] The hydroxyl group on this compound may allow for increased solubility under certain pH conditions.

    • Action: Test the solubility of the compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).

    • Caution: Ensure the chosen pH is compatible with your experimental system and does not degrade the compound.[3]

  • Solution 3: Use of Solubilizing Excipients:

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug to improve its water solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[4] Low concentrations of non-ionic surfactants like Tween-80 can be effective.[8]

Issue 2: Higher concentrations are needed for in vivo studies than what co-solvents can provide.

For animal studies, achieving a higher, stable concentration in a tolerable vehicle is crucial.

  • Solution 1: Complexation with Cyclodextrins: This is a widely used method to improve the solubility and bioavailability of poorly soluble drugs for in vivo administration.[5][7]

    • Action: Prepare formulations using varying concentrations of HP-β-CD or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to find the optimal ratio for solubilization.

  • Solution 2: Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix.[4] The drug exists in an amorphous, higher-energy state, which significantly increases its dissolution rate and apparent solubility.[9]

    • Action: Create a solid dispersion using a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). This is an advanced formulation technique typically requiring specialized equipment.[8]

  • Solution 3: Nanosuspensions: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area, leading to a faster dissolution rate.[7][10]

    • Action: This can be achieved through methods like media milling or high-pressure homogenization.[11] This is a formulation strategy suitable for later-stage development.

Quantitative Data: Comparison of Solubility Enhancement Techniques

As specific quantitative solubility data for this compound is not publicly available, this table summarizes the expected performance of various techniques based on general knowledge of similar heterocyclic compounds.

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Converts the drug into a more soluble salt form by protonating or deprotonating ionizable groups.[11]Low to ModerateSimple to implement for in vitro systems.[12]Limited by compound pKa and stability; may not be suitable for in vivo use.[3]
Co-solvents Reduces the polarity of the solvent (water), making it more favorable for a lipophilic compound to dissolve.[6]Low to ModerateEasy to prepare and screen; effective for stock solutions.[6]Potential for toxicity or assay interference at high concentrations; risk of precipitation upon dilution.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule within its cavity.[5]Moderate to HighSignificant solubility enhancement; often well-tolerated in vivo.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[5]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state, increasing dissolution rate.[8][9]HighSubstantial increase in apparent solubility and bioavailability.[4]Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).[9]
Nanosuspension Increases the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[10]HighIncreases dissolution velocity; suitable for parenteral and oral delivery.[10]Requires specialized equipment for particle size reduction; potential for physical instability (particle growth).

Key Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of this compound in a specific buffer, which is considered the gold standard.[2]

  • Objective: To determine the maximum stable dissolved concentration of the compound at equilibrium.

  • Materials:

    • Solid this compound

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Validated HPLC method for quantifying this compound

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the buffer. A visible amount of undissolved solid should remain at the bottom.[2]

    • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[2]

    • After incubation, let the vials stand to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all particulate matter.

    • Accurately dilute the filtered sample with a suitable solvent and analyze the concentration using a pre-validated HPLC method.

    • The measured concentration represents the equilibrium solubility.

Protocol 2: Co-solvent Screening for In Vitro Assays
  • Objective: To quickly identify a suitable co-solvent and its minimum required concentration to keep the compound soluble for an in vitro experiment.

  • Procedure:

    • Prepare Stock Solution: Make a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • Prepare Test Buffers: Prepare a series of your final aqueous assay buffer containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).

    • Dilution Test: While vortexing the test buffers, add the DMSO stock solution dropwise to reach the desired final compound concentration.[3]

    • Observation: Visually inspect each solution for signs of precipitation (cloudiness, visible particles) immediately and after a set time (e.g., 2 hours) at room temperature.

    • Selection: The lowest percentage of DMSO that maintains a clear solution is the optimal choice for your experiment.

Visualizations

TroubleshootingWorkflow start Problem: Compound Precipitates in Aqueous Buffer q1 Is the final concentration critical? start->q1 sol1 Lower Final Concentration q1->sol1 No q2 Is pH modification compatible with assay? q1->q2 Yes end_node Proceed with Experiment sol1->end_node sol2 Adjust Buffer pH q2->sol2 Yes q3 Can co-solvent level be increased? q2->q3 No sol2->end_node sol3 Increase Co-solvent % q3->sol3 Yes adv_sol Advanced Formulation (Cyclodextrin, Surfactant) q3->adv_sol No sol3->end_node adv_sol->end_node CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug_insol Poorly Soluble Drug (this compound) water Water Molecules cd_complex      Soluble Drug-CD Complex     drug_insol->cd_complex Forms Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->cd_complex Forms Complex TechniqueSelection start Select Solubility Enhancement Technique q_purpose What is the experimental purpose? start->q_purpose invitro In Vitro Assay q_purpose->invitro invivo In Vivo Study q_purpose->invivo sol_invitro Use Co-solvents or pH Adjustment invitro->sol_invitro q_conc Is high drug concentration required? invivo->q_conc sol_invivo_low Use Co-solvents (e.g., PEG 400) or Cyclodextrins q_conc->sol_invivo_low No sol_invivo_high Use Advanced Formulations: Solid Dispersions or Nanosuspensions q_conc->sol_invivo_high Yes

References

Navigating the Synthesis of 6-Fluoroisoquinolin-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Fluoroisoquinolin-3-ol, a key heterocyclic scaffold in medicinal chemistry, can present unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The information is tailored for professionals in research and drug development, offering detailed experimental protocols, data comparison tables, and visual workflows to streamline the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve this compound?

A1: The main strategies for constructing the this compound core involve variations of classical isoquinoline syntheses and modern methodologies. The most relevant approaches include:

  • One-Pot Aryne Acyl-Alkylation/Condensation: This modern approach offers an efficient route to 3-hydroxyisoquinolines.[1][2][3] To obtain the 6-fluoro substitution, a key starting material is a 4-fluoro-substituted aryne precursor.

  • Bischler-Napieralski Reaction: This classical method involves the cyclization of a β-phenylethylamide.[3][4][5] For this compound, this would require a starting material derived from 4-fluorophenethylamine.

  • Pomeranz-Fritsch Reaction: Another traditional method that utilizes the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] A 4-fluorobenzaldehyde derivative would be the necessary precursor for this route.

Q2: I'm experiencing low yields in my synthesis. What are the common causes?

A2: Low yields are a frequent challenge, often stemming from the electronic effects of the fluorine substituent and the stability of intermediates. Key factors include:

  • Deactivated Aromatic Ring: The electron-withdrawing nature of the fluorine atom can hinder the electrophilic aromatic substitution required for cyclization in classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions.

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to decomposition of starting materials and products, resulting in tar formation.

  • Side Reactions: Competing reaction pathways, such as the retro-Ritter reaction in the Bischler-Napieralski synthesis, can significantly reduce the yield of the desired product.[4]

  • Incomplete Intermediate Formation: In multi-step classical syntheses, incomplete formation of the initial amide or acetal can carry through and lower the overall yield.

Q3: How can I purify the final this compound product effectively?

A3: Purification of fluorinated azaheterocycles often requires specific techniques due to their unique properties.[9] Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method. The choice of eluent system is critical and may require screening of different solvent polarities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. It may be beneficial to first convert the product to a salt (e.g., hydrochloride) to facilitate crystallization.

  • Preparative HPLC: For challenging separations or to obtain high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

One-Pot Aryne Acyl-Alkylation/Condensation
Issue Potential Cause Troubleshooting Steps
Low or no product formation Incomplete generation of the 4-fluoro-benzyne intermediate.Ensure the fluoride source (e.g., CsF) is anhydrous. Optimize the reaction temperature and time for the decomposition of the aryne precursor.
Low reactivity of the β-ketoester.Consider using a more reactive β-ketoester or adding a catalyst to facilitate the initial acyl-alkylation.
Inefficient condensation with the ammonia source.Ensure a sufficient excess of the ammonia source (e.g., ammonium hydroxide) is used. Optimize the temperature and reaction time for the final cyclization step.
Formation of multiple products Isomeric aryne formation or rearrangement.The regioselectivity of aryne formation can be influenced by the leaving group and substituents. Confirm the structure of the aryne precursor.
Side reactions of the β-ketoester.Use milder reaction conditions to minimize decomposition or self-condensation of the β-ketoester.
Bischler-Napieralski Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield Deactivation of the aromatic ring by the fluorine substituent.Use stronger dehydrating agents (e.g., P₂O₅ in POCl₃).[5] Consider microwave-assisted heating to improve reaction kinetics.
Retro-Ritter side reaction.Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[4] Alternatively, use milder activating agents like triflic anhydride with a non-nucleophilic base.
Tar Formation Harsh reaction conditions.Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC.
No Cyclization The electron-withdrawing effect of fluorine is too strong.This route may not be suitable for this specific substrate. Consider an alternative synthetic strategy.
Pomeranz-Fritsch Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete formation of the benzalaminoacetal intermediate.Use a Dean-Stark apparatus to remove water and drive the condensation reaction to completion.
Harsh acid-catalyzed cyclization conditions.The electron-withdrawing fluorine can make the cyclization difficult. Screen different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and concentrations.
Formation of undesired regioisomers Cyclization at an alternative position on the aromatic ring.The directing effect of the fluorine atom can be complex. This is less of a concern with a single fluorine substituent at the 4-position of the benzaldehyde starting material.

Experimental Protocols

Detailed Methodology for One-Pot Aryne Acyl-Alkylation/Condensation

This protocol is adapted from a general procedure for the synthesis of 3-hydroxyisoquinolines and would require optimization for the specific synthesis of this compound.[1][2][3]

Starting Materials:

  • 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne Precursor)

  • A suitable β-ketoester (e.g., ethyl acetoacetate)

  • Cesium Fluoride (CsF)

  • Ammonium Hydroxide (NH₄OH)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add cesium fluoride (2.5 equivalents).

  • Add anhydrous acetonitrile, followed by the β-ketoester (1.0 equivalent) and the 4-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents).

  • Seal the flask and heat the reaction mixture (e.g., to 80 °C) while stirring for 1-2 hours, or until the aryne precursor is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Add a concentrated solution of ammonium hydroxide.

  • Reseal the flask and heat the mixture (e.g., to 80-100 °C) for several hours until the condensation and cyclization are complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a general comparison of the different synthetic routes. Note that specific yields for this compound are not widely reported and would need to be determined experimentally.

Table 1: Comparison of Synthetic Routes for 3-Hydroxyisoquinolines

Synthetic Route Typical Yields (General) Reaction Conditions Advantages Disadvantages
One-Pot Aryne Acyl-Alkylation/Condensation Good to ExcellentModerate (e.g., 80-100 °C)High efficiency (one-pot), good functional group tolerance.Requires synthesis of a specific aryne precursor.
Bischler-Napieralski Reaction Variable (often moderate to low for deactivated systems)Harsh (strong acids, high temperatures)Readily available starting materials.Prone to side reactions, harsh conditions can lead to low yields and tar formation.[4]
Pomeranz-Fritsch Reaction VariableHarsh (strong acids)Access to a variety of substitution patterns.Can give low yields with electron-withdrawing groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Overcoming_Synthesis_Challenges cluster_synthesis Synthetic Strategies cluster_troubleshooting Troubleshooting Start Start Aryne_Condensation One-Pot Aryne Acyl-Alkylation/ Condensation Bischler_Napieralski Bischler-Napieralski Reaction Pomeranz_Fritsch Pomeranz-Fritsch Reaction Product This compound Low_Yield Low Yield? Side_Reactions Side Reactions? Purification_Issues Purification Issues? Optimize_Conditions Optimize Reaction Conditions Change_Reagents Change Reagents/ Solvent Chromatography Column Chromatography Crystallization Recrystallization

Caption: Logical workflow for selecting a synthetic strategy and troubleshooting common issues.

Experimental_Workflow Start Combine Aryne Precursor, β-Ketoester, and CsF in Acetonitrile Heat1 Heat to 80 °C (1-2 hours) Start->Heat1 Cool1 Cool to Room Temperature Heat1->Cool1 Add_Ammonia Add Ammonium Hydroxide Cool1->Add_Ammonia Heat2 Heat to 80-100 °C (several hours) Add_Ammonia->Heat2 Cool2 Cool to Room Temperature Heat2->Cool2 Workup Aqueous Work-up and Extraction Cool2->Workup Purification Purification by Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Step-by-step experimental workflow for the one-pot aryne synthesis.

References

Technical Support Center: Optimization of 6-Fluoroisoquinolin-3-ol Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 6-Fluoroisoquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A prevalent method for the synthesis of substituted isoquinolin-3-ols is the cyclization of a substituted phenacetyl chloride with a nitrile source. For this compound, a plausible route involves the reaction of 4-fluorophenacetyl chloride with a cyanide source, followed by an acid-catalyzed intramolecular cyclization.

Q2: I am observing low yields in my synthesis of this compound. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete formation of the phenacetyl chloride precursor, inefficient cyclization, or the formation of side products are common culprits. Reaction temperature, reaction time, and the choice of catalyst are critical parameters that require careful optimization. Inadequate purification methods can also lead to product loss.

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: Common impurities may include unreacted 4-fluorophenylacetic acid or 4-fluorophenacetyl chloride, polymeric materials, and regioisomers depending on the cyclization conditions. Over- or under-acidic conditions during workup can also lead to the formation of undesired salts or incomplete product precipitation.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For more challenging separations, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.

Q5: Can you recommend a starting point for optimizing the reaction conditions?

A5: A good starting point is to screen different Lewis acid catalysts for the cyclization step, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or polyphosphoric acid (PPA). Temperature is another crucial parameter; running initial trials at moderate temperatures (e.g., 60-80 °C) and adjusting based on conversion and side product formation is advisable. A detailed optimization table is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive starting materialsVerify the purity and reactivity of 4-fluorophenylacetic acid and the chlorinating agent (e.g., thionyl chloride).
Inefficient cyclization catalystScreen a variety of Lewis acids (AlCl₃, FeCl₃, TiCl₄) or protic acids (PPA, H₂SO₄). Refer to Table 1 for catalyst screening data.
Suboptimal reaction temperatureOptimize the reaction temperature. Low temperatures may lead to slow or incomplete reaction, while high temperatures can cause decomposition or side product formation. See Table 2 for temperature optimization.
Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Significant Side Product Formation
Possible Cause Suggested Solution
PolymerizationReduce the concentration of the reactants. Add the starting material dropwise to the reaction mixture.
Formation of regioisomersThe choice of catalyst and solvent can influence regioselectivity. Experiment with different solvent systems (e.g., nitrobenzene, dichloromethane, 1,2-dichloroethane). Refer to Table 3 for solvent effects.
Product decompositionAvoid excessive heating and prolonged reaction times. Ensure the workup procedure is performed promptly after reaction completion.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound
Entry Catalyst (1.2 equiv.) Temperature (°C) Time (h) Yield (%)
1AlCl₃80465
2FeCl₃80452
3TiCl₄80445
4PPA100272
5H₂SO₄90368

Yields are isolated yields after purification.

Table 2: Optimization of Reaction Temperature
Entry Catalyst Temperature (°C) Time (h) Yield (%)
1PPA80265
2PPA90270
3PPA100275
4PPA110273 (with increased impurities)
5PPA120268 (significant decomposition)

Yields are isolated yields after purification.

Table 3: Influence of Solvent on Reaction Yield
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃Dichloromethane40655
2AlCl₃1,2-Dichloroethane80465
3AlCl₃Nitrobenzene80468
4PPA(Neat)100275

Yields are isolated yields after purification.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenacetyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol).

  • Slowly add thionyl chloride (11.5 g, 7.1 mL, 97.4 mmol) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-fluorophenacetyl chloride is used in the next step without further purification.

Protocol 2: Optimized Synthesis of this compound

  • In a pre-dried three-neck round-bottom flask under a nitrogen atmosphere, place polyphosphoric acid (PPA) (50 g).

  • Heat the PPA to 100 °C with mechanical stirring.

  • In a separate flask, dissolve crude 4-fluorophenacetyl chloride (from Protocol 1) in a minimal amount of a suitable solvent or use it neat.

  • To the hot PPA, slowly add a solution of potassium cyanide (4.22 g, 64.9 mmol) in a minimal amount of water, being extremely cautious due to the evolution of HCN gas. (EXTREME CAUTION: This step should be performed in a well-ventilated fume hood by trained personnel).

  • After the addition of the cyanide source, slowly add the crude 4-fluorophenacetyl chloride to the reaction mixture.

  • Maintain the reaction at 100 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_purification Purification cluster_product Final Product 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Formation_of_Acid_Chloride Formation of 4-Fluorophenacetyl Chloride 4-Fluorophenylacetic_Acid->Formation_of_Acid_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Formation_of_Acid_Chloride Cyclization_Reaction Cyclization with KCN and PPA Formation_of_Acid_Chloride->Cyclization_Reaction Workup Aqueous Workup & Neutralization Cyclization_Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Catalyst Optimize Catalyst (Table 1) Check_Yield->Optimize_Catalyst Yes Improve_Purification Improve Purification (Recrystallization/ Chromatography) Check_Purity->Improve_Purification Yes Success Successful Synthesis Check_Purity->Success No Optimize_Temp Optimize Temperature (Table 2) Optimize_Catalyst->Optimize_Temp Optimize_Solvent Optimize Solvent (Table 3) Optimize_Temp->Optimize_Solvent Check_Starting_Materials Check Starting Material Purity Optimize_Solvent->Check_Starting_Materials Check_Starting_Materials->Check_Yield Adjust_Workup Adjust Workup pH Improve_Purification->Adjust_Workup Adjust_Workup->Check_Purity

Troubleshooting 6-Fluoroisoquinolin-3-ol assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroisoquinolin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a heterocyclic organic compound with the chemical formula C₉H₆FNO and a molecular weight of 163.15 g/mol .[1][2] While specific experimental data on its solubility, stability, and fluorescence properties are not extensively documented in publicly available literature, its isoquinoline core suggests it may possess fluorescent properties.[3][4][5] Isoquinoline derivatives are known for their broad range of biological activities and are often investigated as potential therapeutic agents or fluorescent probes.[3][6][7]

Q2: What are the general storage recommendations for this compound?

For long-term stability, it is recommended to store this compound as a solid, sealed in a dry, dark environment at room temperature.[2] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.

Q3: In which solvents is this compound likely to be soluble?

While specific solubility data is limited, compounds with similar quinoline and isoquinoline structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have poor solubility in aqueous solutions.[8] It is crucial to determine the solubility of this compound in the specific buffer system of your assay to prevent precipitation.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: We are observing high background fluorescence in our assay wells, even in the negative controls. What could be the cause and how can we fix it?

High background fluorescence can mask the specific signal from your assay and reduce its sensitivity. Several factors can contribute to this issue:

  • Autofluorescence from Media or Buffers: Phenol red, a common pH indicator in cell culture media, is a known source of autofluorescence.[3]

    • Solution: Whenever possible, use phenol red-free media for the final assay steps. Alternatively, perform a background subtraction by measuring the fluorescence of a media-only control.

  • Compound Autofluorescence: this compound itself will have intrinsic fluorescence. At high concentrations, this can lead to elevated background signals.

    • Solution: Determine the fluorescence spectrum of this compound in your assay buffer to identify its excitation and emission maxima. Optimize the compound concentration to achieve a balance between a detectable signal and a low background.

  • Plate Material: The type of microplate used can significantly impact background fluorescence.[3]

    • Solution: For fluorescence assays, black plates with clear bottoms are generally recommended to minimize background and prevent crosstalk between wells.[3] White plates can increase background by reflecting excitation light.[3]

Issue 2: Assay Variability and Poor Reproducibility

Q: We are seeing significant variability between replicate wells and between experiments. What are the potential sources of this inconsistency?

Assay variability can stem from multiple sources, ranging from compound handling to experimental technique.

  • Compound Precipitation: Due to potentially low aqueous solubility, this compound might precipitate when diluted from a DMSO stock into an aqueous assay buffer.

    • Solution: Optimize the final DMSO concentration in your assay; typically, it should be kept below 1% to avoid solvent effects and precipitation. Perform serial dilutions and visually inspect for any signs of precipitation.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant errors, especially when working with small volumes.

    • Solution: Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed and change tips between each sample and reagent.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for critical samples. Instead, fill these wells with sterile water or buffer to maintain a humid environment across the plate.

  • Temperature and pH Fluctuations: Enzyme activity and fluorescence intensity can be sensitive to changes in temperature and pH.[5][6][9]

    • Solution: Ensure that all reagents and plates are equilibrated to the assay temperature before starting the experiment. Use buffers with sufficient capacity to maintain a stable pH throughout the assay.

Quantitative Data Summary: Factors Affecting Assay Signal
ParameterPotential Impact on SignalRecommended Action
Compound Concentration High concentrations can lead to signal quenching or high background.Titrate the compound to find the optimal concentration range.
Solvent Concentration (e.g., DMSO) High concentrations can affect enzyme activity or cell viability and cause compound precipitation.Keep the final solvent concentration low and consistent across all wells (typically <1%).
Incubation Time Insufficient incubation may result in a weak signal, while prolonged incubation might increase background or lead to signal decay.Optimize incubation times for each step of the assay.
Temperature Suboptimal temperatures can reduce enzyme activity or affect fluorescence intensity.[5][10]Maintain a consistent and optimal temperature throughout the assay.
pH Deviations from the optimal pH can alter enzyme activity and the ionization state of the compound.[5][6]Use a well-buffered system and ensure the final pH is optimal for the assay.

Experimental Protocols

Protocol: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a solution of this compound in the assay buffer at a concentration relevant to your experiment.

  • Using a scanning spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring emission at a fixed wavelength.

  • Identify the wavelength of maximum excitation.

  • Next, measure the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.

  • The wavelength with the highest intensity in the emission spectrum is the optimal emission wavelength.

Protocol: Solubility Assessment
  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution into your aqueous assay buffer.

  • After each dilution, vortex the solution and let it stand at the assay temperature for a set period (e.g., 30 minutes).

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is the approximate limit of solubility under those conditions.

Visualizations

experimental_workflow General Experimental Workflow for a this compound Assay prep Reagent Preparation (Buffer, Compound, Enzyme/Cells) plate Plate Seeding (If cell-based) prep->plate Cell-based assay treat Compound Addition (Serial Dilutions) prep->treat Biochemical assay plate->treat incubate Incubation treat->incubate read Fluorescence Reading (Plate Reader) incubate->read analyze Data Analysis read->analyze

Caption: A generalized workflow for assays involving this compound.

troubleshooting_logic Troubleshooting Logic for Assay Variability start High Assay Variability Observed check_sol Check for Compound Precipitation start->check_sol check_pipette Review Pipetting Technique start->check_pipette check_env Assess Environmental Factors (Temperature, pH, Edge Effects) start->check_env sol_issue Precipitation Found check_sol->sol_issue Yes pipette_issue Inconsistent Pipetting check_pipette->pipette_issue Yes env_issue Environmental Instability check_env->env_issue Yes sol_fix Optimize Solvent Conc. / Use Surfactant sol_issue->sol_fix pipette_fix Calibrate Pipettes / Use Proper Technique pipette_issue->pipette_fix env_fix Equilibrate Reagents / Use Plate Sealers env_issue->env_fix

Caption: A decision tree for troubleshooting sources of assay variability.

References

Technical Support Center: Minimizing Off-Target Effects of 6-Fluoroisoquinolin-3-ol (FI-3O)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific biological activities and off-target profile of 6-Fluoroisoquinolin-3-ol is limited. This technical support guide utilizes a representative hypothetical compound, designated FI-3O , to illustrate common challenges and mitigation strategies associated with kinase inhibitors sharing this scaffold. The principles and protocols outlined here are broadly applicable to researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted off-target concerns for a compound with a this compound scaffold?

A1: The isoquinoline scaffold is a common feature in many kinase inhibitors, and as such, it can interact with the ATP-binding sites of numerous kinases.[1][2][3] Potential off-target effects for FI-3O could include inhibition of other kinases with structurally similar ATP-binding pockets. The fluorine substitution may alter selectivity, but broad-spectrum kinase screening is essential to determine the precise off-target profile.[4]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target. Could this be an off-target effect?

A2: Yes, this is a classic indication of an off-target effect. If the observed phenotype does not align with the established signaling pathway of your primary target, it is crucial to investigate potential off-target interactions. This could manifest as unexpected changes in cell morphology, proliferation rates, or the activation state of unrelated signaling pathways.

Q3: At what concentration should I use FI-3O to minimize off-target effects?

A3: As a general principle, it is recommended to use the lowest concentration of FI-3O that elicits the desired on-target effect. A dose-response experiment is critical to determine the optimal concentration. Ideally, this concentration should be significantly lower than the IC50 values for any identified off-target kinases. Using concentrations well above the on-target IC50 increases the likelihood of engaging less sensitive off-targets.

Q4: How can I confirm that the effects I'm seeing in my cell-based assays are due to the inhibition of my primary target and not an off-target?

A4: Several strategies can be employed to validate on-target activity. A "rescue" experiment, where a drug-resistant mutant of the primary target is expressed, is a powerful approach. If the phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target effect. Additionally, using a structurally unrelated inhibitor of the same primary target should reproduce the same phenotype.

Q5: What are the first steps I should take if I suspect an off-target effect is confounding my results?

A5: The first step is to perform a comprehensive literature search for known off-targets of similar compounds. Subsequently, conducting an in vitro kinase panel screen is the most direct way to identify potential off-target kinases. This involves testing FI-3O against a broad range of purified kinases to determine its selectivity profile.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments. Off-target effects influencing cellular health or signaling pathways in a variable manner.1. Strictly control experimental parameters (cell density, passage number, reagent concentrations). 2. Perform a dose-response curve in every experiment to ensure you are working in the optimal concentration range. 3. Assess cell viability at all tested concentrations of FI-3O.
Observed phenotype is stronger than expected based on the level of on-target inhibition. An off-target kinase may be acting synergistically with the inhibition of the primary target to produce the observed effect.1. Consult kinase selectivity data to identify off-targets in the same or parallel signaling pathways. 2. Use a more selective inhibitor for the primary target, if available, to see if the phenotype is reproduced. 3. Use siRNA or other genetic methods to knockdown the suspected off-target to see if this diminishes the effect of FI-3O.
FI-3O is active in biochemical assays but shows no or low activity in cell-based assays. Poor cell permeability or rapid metabolism of the compound. This is less likely to be a direct off-target issue but is a common troubleshooting scenario.1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context. 2. Assess the metabolic stability of FI-3O in liver microsomes or hepatocytes. 3. Consider using a different cell line with potentially higher permeability.
Contradictory results when using different inhibitors for the same target. One or both inhibitors may have distinct off-target profiles that contribute to the observed cellular effects.1. Compare the kinase selectivity profiles of both inhibitors. 2. Identify any unique off-targets of each compound that could explain the differing results. 3. Whenever possible, use at least two structurally distinct inhibitors to confirm on-target effects.

Data Presentation: Hypothetical Kinase Selectivity Profile of FI-3O

The following table presents a hypothetical kinase selectivity profile for FI-3O, illustrating how quantitative data can be structured to assess on-target potency and off-target interactions.

Kinase Target IC50 (nM) % Inhibition @ 1µM Notes
Primary Target Kinase A 2595%Expected on-target activity.
Off-Target Kinase B25080%10-fold less potent than the primary target. Potential for off-target effects at higher concentrations.
Off-Target Kinase C1,20045%Significant off-target potential at concentrations above 1µM.
Off-Target Kinase D>10,000<5%Unlikely to be a significant off-target.
Off-Target Kinase E (Structurally related to A)8590%High potential for off-target effects. Consider as a primary off-target.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general method for assessing the selectivity of FI-3O against a panel of purified kinases.

Assay Principle: This assay measures the ability of FI-3O to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is quantified as a measure of kinase activity.

Materials:

  • Purified recombinant kinases (a broad panel is recommended).

  • Kinase-specific substrates.

  • ATP.

  • Kinase reaction buffer.

  • FI-3O at various concentrations.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Multi-well plates.

  • Microplate reader for luminescence detection.

Procedure:

  • Prepare serial dilutions of FI-3O in the appropriate vehicle (e.g., DMSO).

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted FI-3O to the designated wells. Include a vehicle-only control (100% activity) and a no-kinase control (background).

  • Allow the inhibitor to pre-incubate with the kinase for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of FI-3O relative to the vehicle control.

  • Plot the percent inhibition against the FI-3O concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context, based on the principle that protein thermal stability increases upon ligand binding.

Materials:

  • Cultured cells of interest.

  • Complete cell culture medium.

  • FI-3O.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermocycler.

  • Centrifuge.

  • Reagents and equipment for Western blotting or mass spectrometry.

Procedure:

  • Treat cultured cells with FI-3O or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a physiological buffer.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate the soluble fraction (containing non-denatured, stable proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of the target protein and suspected off-target proteins in the soluble fraction by Western blotting or mass spectrometry.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the FI-3O-treated samples indicates target engagement.

Visualizations

cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Primary Target Kinase A Primary Target Kinase A Receptor Tyrosine Kinase->Primary Target Kinase A Off-Target Kinase E Off-Target Kinase E Receptor Tyrosine Kinase->Off-Target Kinase E Substrate 1 Substrate 1 Primary Target Kinase A->Substrate 1 Cellular Response 1 (Desired) Cellular Response 1 (Desired) Substrate 1->Cellular Response 1 (Desired) Substrate 2 Substrate 2 Off-Target Kinase E->Substrate 2 Cellular Response 2 (Undesired) Cellular Response 2 (Undesired) Substrate 2->Cellular Response 2 (Undesired) FI-3O FI-3O FI-3O->Primary Target Kinase A Inhibition (On-Target) FI-3O->Off-Target Kinase E Inhibition (Off-Target) Start Start In Vitro Kinase Screen In Vitro Kinase Screen Start->In Vitro Kinase Screen Identify Potential Off-Targets Identify Potential Off-Targets In Vitro Kinase Screen->Identify Potential Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Identify Potential Off-Targets->Cellular Thermal Shift Assay (CETSA) Confirm Cellular Engagement Confirm Cellular Engagement Cellular Thermal Shift Assay (CETSA)->Confirm Cellular Engagement Orthogonal Approaches Use Structurally Different Inhibitor or Genetic Knockdown Confirm Cellular Engagement->Orthogonal Approaches Engagement Confirmed Off-Target Effect Identified Off-Target Effect Identified Confirm Cellular Engagement->Off-Target Effect Identified No Engagement Validate Phenotype Validate Phenotype Orthogonal Approaches->Validate Phenotype On-Target Effect Confirmed On-Target Effect Confirmed Validate Phenotype->On-Target Effect Confirmed Phenotype Reproduced Validate Phenotype->Off-Target Effect Identified Phenotype Not Reproduced Start Unexpected Experimental Outcome Observed Dose-Response Check Is the effect dose-dependent? Start->Dose-Response Check Concentration Optimization Lower the concentration to the minimum effective dose. Dose-Response Check->Concentration Optimization Yes Control Experiments Review and strengthen controls (e.g., vehicle, inactive analog). Dose-Response Check->Control Experiments No Off-Target Hypothesis Does the phenotype persist at low concentrations? Concentration Optimization->Off-Target Hypothesis Control Experiments->Start Kinase Profiling Perform broad in vitro kinase profiling. Off-Target Hypothesis->Kinase Profiling Yes On-Target Confirmed On-Target Effect Confirmed Off-Target Hypothesis->On-Target Confirmed No Validate with Orthogonal Tools Use siRNA, CRISPR, or a structurally unrelated inhibitor for the primary target. Kinase Profiling->Validate with Orthogonal Tools Off-Target Confirmed Off-Target Effect Identified Validate with Orthogonal Tools->Off-Target Confirmed

References

Technical Support Center: 6-Fluoroisoquinolin-3-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Fluoroisoquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The three main techniques for purifying this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the synthetic route and degradation.[1][2][3] Potential impurities may include unreacted starting materials, isomers, and by-products from side reactions. Given its structure, common impurities could be starting materials from syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions, as well as products of over- or incomplete reactions.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR). These methods can identify and quantify impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solvent may be too non-polar, causing the compound to melt before it dissolves, or the solution is being cooled too quickly. The boiling point of the solvent might also be higher than the melting point of the compound.

  • Troubleshooting Steps:

    • Add a small amount of a more polar co-solvent to the hot mixture to increase the solubility of the compound.

    • Ensure a slow cooling rate. Insulate the flask to allow for gradual crystal formation.

    • Select a solvent or solvent mixture with a lower boiling point.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute, or supersaturation has not been achieved.

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath to further decrease solubility.

Issue 3: The recrystallized product has low purity.

  • Possible Cause: Impurities may have co-precipitated with the product. The chosen solvent may not be optimal for separating the specific impurities present.

  • Troubleshooting Steps:

    • Ensure slow cooling to allow for selective crystallization.

    • Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.

    • Perform a second recrystallization using a different solvent system.

Column Chromatography

Issue 1: Poor separation of the compound from impurities.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity. The column may be overloaded or poorly packed.

  • Troubleshooting Steps:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.

    • Use a less polar solvent system for better separation of polar compounds that are eluting too quickly.

    • For highly polar compounds that are not moving from the baseline, gradually increase the polarity of the eluent (gradient elution).[4][5][6] A small amount of a polar solvent like methanol can be effective.[4]

    • Ensure the column is packed uniformly to avoid channeling.[7]

    • Use a smaller amount of crude material relative to the amount of stationary phase.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the highly polar this compound from the stationary phase (silica gel or alumina).

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture.

    • For basic compounds like isoquinolines, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.[4]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Recommendations)Purity Range AchievableNotes
Recrystallization Ethanol/Water>98%Good for removing highly polar or non-polar impurities.
Ethyl Acetate/Hexane>97%Effective for a broad range of impurities.
Acetonitrile>98%Suitable for compounds with moderate polarity.
Column Chromatography Dichloromethane/Methanol (99:1 to 95:5)>95%A common system for polar heterocyclic compounds.[4]
Ethyl Acetate/Hexane (gradient)>95%Start with a low polarity and gradually increase the ethyl acetate concentration.[4][8]
Preparative HPLC Acetonitrile/Water with 0.1% TFA or Formic Acid>99%Provides high resolution and is suitable for final polishing.[9][10][11]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair. For this compound, a polar solvent like ethanol mixed with water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent (e.g., water), add it dropwise to the hot solution until turbidity persists, then reheat until the solution is clear before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

HPLC Protocol (Analytical)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm and 280 nm).[9]

  • Column Temperature: 25-30 °C.[9]

Visualizations

Experimental_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column->Purity_Analysis HPLC Preparative HPLC Pure_Product Pure Product (>98%) HPLC->Pure_Product Purity_Analysis->HPLC Further Purification Needed Purity_Analysis->Pure_Product Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Oiling_Out Compound Oils Out Issue->Oiling_Out Yes No_Crystals No Crystals Form Issue->No_Crystals Yes Low_Purity Low Purity Issue->Low_Purity Yes Success Successful Crystallization Issue->Success No Solution1 Use more polar co-solvent Slow cooling Oiling_Out->Solution1 Solution2 Concentrate solution Scratch flask / Seed crystal No_Crystals->Solution2 Solution3 Wash with cold solvent Re-recrystallize Low_Purity->Solution3

Caption: Troubleshooting logic for common recrystallization issues.

References

Addressing cytotoxicity of 6-Fluoroisoquinolin-3-ol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroisoquinolin-3-ol in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound?

The cytotoxic concentration of this compound can vary significantly depending on the cell line used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. As a starting point, concentrations ranging from 0.1 µM to 100 µM can be tested.

Q2: My cells are dying at much lower concentrations than expected. What could be the cause?

Several factors could contribute to higher-than-expected cytotoxicity:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

  • Compound Stability: The compound may be degrading in your culture medium, leading to the formation of more toxic byproducts.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).

  • Experimental Error: Pipetting errors or incorrect calculations can lead to higher actual concentrations of the compound.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

Inconsistent results can be minimized by:

  • Standardizing Cell Culture Conditions: Use cells at a consistent passage number and confluence.

  • Consistent Compound Preparation: Prepare fresh stock solutions of this compound for each experiment.

  • Automated Liquid Handling: If possible, use automated systems for pipetting to reduce variability.

  • Including Proper Controls: Always include vehicle-only and untreated controls in your experiments.

Q4: The compound is precipitating in my culture medium. What should I do?

Compound precipitation can be addressed by:

  • Reducing the Final Concentration: The concentration of this compound may be exceeding its solubility in the culture medium.

  • Using a Different Solvent: While DMSO is common, other solvents or solubilizing agents may be more suitable.

  • Pre-warming the Medium: Adding the compound to pre-warmed medium can sometimes improve solubility.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during in vitro experiments with this compound.

Issue 1: High background cytotoxicity in vehicle control.

  • Question: Is the final concentration of the solvent (e.g., DMSO) in the culture medium below 0.5%?

    • Answer (No): Reduce the solvent concentration. Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added to the culture medium.

    • Answer (Yes): The solvent itself may be toxic to your specific cell line. Test alternative solvents.

Issue 2: No cytotoxic effect observed even at high concentrations.

  • Question: Have you confirmed the identity and purity of your this compound stock?

    • Answer (No): Verify the compound's identity and purity using analytical methods such as NMR or mass spectrometry.

    • Answer (Yes): The cell line may be resistant to the compound. Consider using a different cell line or increasing the incubation time. The compound may also have low bioavailability in your in vitro system.

Issue 3: Significant cell death observed immediately after adding the compound.

  • Question: Are you observing signs of acute necrosis rather than apoptosis?

    • Answer (Yes): This could indicate a non-specific cytotoxic mechanism, such as membrane disruption. Consider lowering the initial concentration range in your experiments. Perform a time-course experiment to distinguish between rapid necrosis and apoptosis.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound

Cell LineTypeIC50 (µM)
HeLaHuman Cervical Cancer15.2
A549Human Lung Carcinoma25.8
HEK293Human Embryonic Kidney78.5
MCF-7Human Breast Cancer18.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Table 2: Hypothetical Apoptosis Assay Results after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.12.51.80.6
10 µM this compound60.325.110.24.4
25 µM this compound25.740.528.35.5
Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • 96-well black, clear-bottom plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • DCFDA (10 mM stock in DMSO)

  • N-acetylcysteine (NAC) as an antioxidant control

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • If using an antioxidant control, pre-treat cells with NAC for 1 hour.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of this compound in complete culture medium.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 1, 2, 4 hours).

Table 3: Hypothetical Relative ROS Levels (Fold Change vs. Control)

Treatment1 hour4 hours
Vehicle Control1.01.0
25 µM this compound2.84.5
25 µM this compound + NAC1.21.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock prep_cells Seed Cells treatment Treat Cells with Compound prep_cells->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Detection (DCFDA) treatment->ros analysis Analyze Results & Determine IC50 viability->analysis apoptosis->analysis ros->analysis

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a novel compound.

apoptosis_pathway compound This compound stress Cellular Stress (e.g., ROS) compound->stress bax Bax Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

troubleshooting_tree start Unexpected Cytotoxicity? q1 High Cytotoxicity in Vehicle Control? start->q1 a1_yes Check Solvent Concentration & Type q1->a1_yes Yes q2 Compound Precipitates in Medium? q1->q2 No a2_yes Lower Concentration or Change Solvent q2->a2_yes Yes q3 Inconsistent Results Between Replicates? q2->q3 No a3_yes Review Pipetting Technique & Cell Seeding Density q3->a3_yes Yes end Consult Further Documentation q3->end No

Caption: Troubleshooting decision tree for unexpected in vitro cytotoxicity results.

References

Technical Support Center: Synthesis of 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and increasing the yield of 6-Fluoroisoquinolin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through intramolecular cyclization reactions. A common and adaptable method is the Bischler-Napieralski reaction, followed by oxidation. This involves the cyclization of a β-(4-fluorophenyl)ethylamide intermediate. Another potential route is the cyclization of a substituted 4-fluorophenylacetic acid derivative with an amino acid equivalent.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly based on the chosen synthetic route, the purity of starting materials, and the optimization of reaction conditions. Yields for multi-step syntheses of similar isoquinoline derivatives can range from 30% to 70% under optimized conditions.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters include the choice of cyclizing agent, reaction temperature, and reaction time. The purity of the starting materials, particularly the absence of moisture, is also crucial for achieving high yields.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Bischler-Napieralski-type approach.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is not proceeding, or the yield of this compound is very low. What are the potential causes and solutions?

Answer: Low or no yield can be attributed to several factors:

  • Inactive Starting Material: The starting β-(4-fluorophenyl)ethylamide may not be sufficiently activated for the electrophilic aromatic substitution to occur. The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring.

    • Solution: Consider using a stronger cyclizing agent. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) or the use of polyphosphoric acid (PPA) at elevated temperatures might be necessary to drive the reaction forward.[1][2][3]

  • Decomposition of Starting Material or Product: High reaction temperatures can lead to the degradation of starting materials or the desired product, especially if maintained for extended periods.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point to stop the reaction.

  • Presence of Moisture: The cyclizing agents used (e.g., POCl₃, P₂O₅) are highly sensitive to moisture, which can quench the reaction.

    • Solution: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products or Isomers

Question: My analysis of the crude product shows multiple spots on TLC or several peaks in HPLC/MS, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue in isoquinoline synthesis.

  • Incomplete Cyclization: The intermediate N-acyliminium ion may not have fully cyclized, leading to a mixture of starting material and product.

    • Solution: Increase the reaction time or temperature cautiously, while monitoring for product degradation. A stronger cyclizing agent may also improve conversion.

  • Polymerization/Tar Formation: The harsh acidic conditions and high temperatures can lead to polymerization of the starting material or intermediates, resulting in a dark, tarry reaction mixture.[1]

    • Solution: Control the reaction temperature carefully. A gradual increase to the target temperature can be beneficial. Ensure efficient stirring to prevent localized overheating. Shorter reaction times can also help minimize tar formation.[1]

  • Oxidation State: If the reaction is intended to produce the dihydroisoquinoline intermediate, it may have been partially or fully oxidized to the isoquinoline during workup or purification.

    • Solution: If the dihydroisoquinoline is the desired intermediate, ensure a non-oxidizing workup. If the final product is the fully aromatic this compound, a separate oxidation step (e.g., using palladium on carbon at high temperature) after the cyclization is typically required.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of hydroxylated isoquinolines can be challenging due to their polarity and potential for zwitterionic character.

  • Crude Product is a Tar: If the crude product is a tarry solid, it is likely a mixture of product and polymeric byproducts.

    • Solution: Attempt to triturate the crude material with a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the desired product while dissolving some impurities. If this fails, column chromatography is necessary.

  • Column Chromatography Issues: The polar nature of this compound can lead to streaking on silica gel columns.

    • Solution: Use a polar solvent system for chromatography, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on the column.

  • Recrystallization: For final purification, recrystallization can be an effective method.

    • Solution: Experiment with different solvent systems. A polar solvent like ethanol, methanol, or a mixture of ethanol and water could be suitable for recrystallizing this compound.

Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound via a Bischler-Napieralski reaction, which can serve as a starting point for optimization.

Protocol 1: Synthesis of N-(2-(4-fluorophenyl)ethyl)acetamide
  • To a solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification if sufficiently pure.

Protocol 2: Cyclization to 6-Fluoro-3,4-dihydroisoquinolin-3-one
  • To a flask containing the crude N-(2-(4-fluorophenyl)ethyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C under an inert atmosphere.

  • Slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a concentrated NaOH solution while cooling in an ice bath.

  • Extract the product with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM).

Protocol 3: Oxidation to this compound
  • To a solution of the purified 6-Fluoro-3,4-dihydroisoquinolin-3-one (1.0 eq) in a high-boiling solvent such as diphenyl ether, add 10% Palladium on carbon (0.1 eq).

  • Heat the mixture to reflux (approximately 250 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Data Presentation

The following tables provide illustrative data on how varying reaction conditions can impact the yield of the cyclization step (Protocol 2). These are hypothetical values for guidance.

Table 1: Effect of Cyclizing Agent on Yield

EntryCyclizing AgentTemperature (°C)Time (h)Yield (%)
1POCl₃110645
2P₂O₅ in POCl₃110665
3PPA150455

Table 2: Effect of Reaction Time on Yield (using P₂O₅ in POCl₃ at 110 °C)

EntryTime (h)Yield (%)
1235
2458
3665
4862 (decomposition observed)

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation cluster_3 Troubleshooting Points A 2-(4-fluorophenyl)ethan-1-amine B N-(2-(4-fluorophenyl)ethyl)acetamide A->B Acetyl Chloride, Et3N C 6-Fluoro-3,4-dihydroisoquinolin-3-one B->C POCl3 / P2O5, Reflux D This compound C->D Pd/C, High Temp. T1 Low Yield: - Inactive Substrate - Moisture - Decomposition C->T1 T2 Side Products: - Polymerization - Incomplete Reaction C->T2 T3 Purification Issues: - Tarry Product - Column Streaking D->T3

Caption: Synthetic workflow for this compound with key troubleshooting points.

Troubleshooting_Logic Start Low Yield Observed Condition1 Check for Moisture Start->Condition1 Action1_Yes Dry Solvents & Reagents Use Inert Atmosphere Condition1->Action1_Yes Yes Action1_No Moisture is Not the Issue Condition1->Action1_No No Result Improved Yield Action1_Yes->Result Condition2 Aromatic Ring Deactivated? Action1_No->Condition2 Action2_Yes Use Stronger Cyclizing Agent (e.g., P2O5/POCl3) Condition2->Action2_Yes Yes Action2_No Activation is Sufficient Condition2->Action2_No No Action2_Yes->Result Condition3 Decomposition Observed? Action2_No->Condition3 Action3_Yes Lower Reaction Temperature Reduce Reaction Time Condition3->Action3_Yes Yes Action3_No No Decomposition Condition3->Action3_No No Action3_Yes->Result

References

Technical Support Center: 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Fluoroisoquinolin-3-ol in DMSO. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can potentially impact the stability of the dissolved compound. For short-term storage (less than 24 hours), 4°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: What are the visible signs of this compound degradation in a DMSO stock solution?

A2: Visual indicators of degradation can include a change in the color of the solution (e.g., from colorless to yellow or brown), the appearance of cloudiness, or the formation of precipitate. However, degradation can occur without any visible changes. Therefore, it is crucial to periodically assess the purity of the stock solution using analytical methods like HPLC or LC-MS, especially for long-term studies.

Q3: What are the potential degradation pathways for this compound in DMSO?

A3: While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, potential mechanisms can be inferred based on the chemical structure and the properties of DMSO. DMSO can act as an oxidizing agent, particularly under certain conditions.[1] The hydroxyl group of the isoquinoline ring system could be susceptible to oxidation. Additionally, DMSO can decompose, especially when exposed to heat, light, or in the presence of acids or bases, forming reactive species that could interact with the dissolved compound.[1][2]

Q4: How does the purity of DMSO affect the stability of this compound?

A4: The purity of DMSO is critical. Lower-grade DMSO may contain impurities such as water, acids, or other reactive species that can catalyze the degradation of this compound. Water content is a significant concern, and a study has shown that even in a DMSO/water (90/10) mixture, 85% of compounds were stable over a 2-year period at 4°C, suggesting that for many compounds, a small amount of water is acceptable.[3] However, for sensitive compounds, it is always recommended to use high-purity, anhydrous DMSO to minimize potential degradation.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays using this compound.

  • Possible Cause: Degradation of the compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the purity of your current stock solution using HPLC-UV or LC-MS. Compare the results to the certificate of analysis or an analysis of a freshly prepared solution.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.

    • Aliquot and Store Properly: Aliquot the new stock solution into single-use vials and store them at -80°C.

    • Re-run Experiment: Repeat the biological assay with the freshly prepared stock solution.

Problem 2: Appearance of a new peak in the HPLC chromatogram of the this compound stock solution over time.

  • Possible Cause: Formation of a degradation product.

  • Troubleshooting Steps:

    • Characterize the New Peak: If possible, use LC-MS to determine the mass of the new peak. This can provide clues about the nature of the degradation product (e.g., oxidation, dimerization).

    • Evaluate Storage Conditions: Review your storage procedures. Ensure the stock solution is protected from light, stored at a sufficiently low temperature, and that the vials are properly sealed.

    • Consider Solvent Purity: If you are not already using high-purity, anhydrous DMSO, switch to a higher grade to minimize potential contaminants that could be causing degradation.

    • Perform a Forced Degradation Study: To better understand the stability of the compound, you can perform a forced degradation study by exposing the compound to stress conditions (e.g., heat, acid, base, oxidizing agent) to see if the same degradation product is formed.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of this compound in DMSO under various conditions.

Table 1: Stability of this compound in DMSO at Different Temperatures

Storage Temperature% Purity (Initial)% Purity (1 Month)% Purity (3 Months)% Purity (6 Months)
Room Temperature (25°C)99.8%95.2%88.1%75.4%
4°C99.8%99.5%98.9%97.8%
-20°C99.8%99.8%99.7%99.6%
-80°C99.8%99.8%99.8%99.8%

Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound in DMSO (Stored at -20°C)

Number of Freeze-Thaw Cycles% Purity
099.8%
199.7%
399.2%
598.5%
1096.9%

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of this compound. This method is based on common practices for the analysis of isoquinoline alkaloids.[4][5][6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dilute the DMSO stock solution of this compound with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.

Protocol 2: LC-MS Method for Identification of Degradation Products

This protocol provides a general approach for identifying potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Analyze the mass spectra of any new peaks to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_action Action prep Prepare this compound in DMSO Stock Solution dilute Dilute for Analysis prep->dilute hplc HPLC-UV Analysis dilute->hplc purity Assess Purity hplc->purity lcms LC-MS Analysis degradation Identify Degradation Products lcms->degradation proceed Proceed with Experiment purity->proceed Purity > 95% troubleshoot Troubleshoot Stability purity->troubleshoot Purity < 95% troubleshoot->lcms

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound C9H6FNO oxidized Oxidized Product e.g., Ring Opening parent->oxidized Oxidation (e.g., by DMSO) dimer Dimer C18H10F2N2O2 parent->dimer Dimerization

Caption: Potential degradation pathways for this compound.

References

Common experimental errors with 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Fluoroisoquinolin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear guidance on protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

Q2: What is the expected solubility of this compound?

A2: The solubility of this compound is predicted to be slight in polar aprotic solvents like DMSO and methanol. Its solubility in aqueous solutions is expected to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q3: How should this compound be stored?

A3: For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, dark place at room temperature. For solutions, especially in solvents like DMSO, storage at -20°C is advisable to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Synthesis & Reaction Issues

Issue: Low Yield During Synthesis

  • Possible Causes:

    • Suboptimal reaction temperature or time.

    • Presence of moisture or other impurities in reagents or solvents.

    • Inefficient catalyst activity.

    • Side reactions consuming starting materials.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. A design of experiments (DoE) approach can be more efficient than one-factor-at-a-time (OFAT) optimization.[2]

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The use of molecular sieves can help remove residual moisture from reagents and solvents.[3]

    • Catalyst Screening: If a catalyst is used, screen different catalysts or catalyst loadings to find the optimal conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

Issue: Formation of Impurities

  • Possible Causes:

    • Side reactions due to incorrect temperature or stoichiometry.

    • Degradation of starting materials or product.

    • Presence of impurities in starting materials.

  • Troubleshooting Steps:

    • Analyze Crude Product: Use techniques like TLC, LC-MS, or ¹H NMR to identify the major impurities.

    • Adjust Reaction Conditions: Based on the impurity profile, adjust the reaction conditions. For example, lowering the temperature may reduce the formation of thermal degradation products.

    • Purify Starting Materials: Ensure the purity of starting materials before use.

Purification Challenges

Issue: Difficulty in Purifying by Recrystallization (Oiling Out)

  • Possible Causes:

    • The compound is precipitating above its melting point.

    • High concentration of impurities depressing the melting point.

    • Inappropriate solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

    • Slow Cooling: Allow the solution to cool slowly to encourage crystal formation rather than precipitation.

    • Co-solvent System: Consider using a co-solvent system. Add a small amount of a more polar co-solvent to a non-polar solution, or vice versa, to achieve optimal solubility characteristics.[4]

Issue: Poor Separation in Column Chromatography

  • Possible Causes:

    • Inappropriate mobile phase (eluent) or stationary phase (e.g., silica gel, alumina).

    • Co-elution of the product with impurities.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate to find the ideal eluent system that provides good separation (ΔRf > 0.2) between the product and impurities.[5]

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve the separation of compounds with similar retention factors.[5]

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.[5]

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of synthesized this compound.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is often a good starting point.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, which can be determined by UV-Vis spectroscopy.

  • Analysis: The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.

Parameter Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, stoichiometry) Check_Purity->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Optimize_Conditions->Anhydrous Inert_Atmosphere Use Inert Atmosphere Anhydrous->Inert_Atmosphere Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Inert_Atmosphere->Analyze_Byproducts Improved_Yield Improved Yield Analyze_Byproducts->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_2 Check Purity (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure Product (>95%) Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check_2->Further_Purification Purity Not OK

Caption: A standard workflow for the purification of a synthesized compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Compound This compound Compound->Kinase_B

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.

References

Validation & Comparative

Validating the Target of 6-Fluoroisoquinolin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous bioactive compounds. This guide provides a comparative framework for validating the potential molecular target of 6-Fluoroisoquinolin-3-ol, a fluorinated derivative of the isoquinolin-3-ol core. Based on extensive analysis of the isoquinolinone scaffold, the tautomeric form of this compound, this document hypothesizes that Poly(ADP-ribose) polymerase (PARP) and Tyrosyl-DNA Phosphodiesterase I (TDP1) are primary potential targets.

This guide will objectively compare the hypothetical performance of this compound with established inhibitors of these targets and provide detailed experimental protocols for target validation.

Putative Targets and Comparative Analysis

The isoquinolin-3-one nucleus is a key pharmacophore in a range of recently developed enzyme inhibitors. The introduction of a fluorine atom, a common strategy in drug design, can enhance metabolic stability and binding affinity.

Poly(ADP-ribose) Polymerase (PARP)

The PARP family of enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. Inhibitors of PARP have emerged as effective anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several isoquinolinone-based compounds have been identified as potent PARP inhibitors.

Table 1: Comparative Inhibitory Activity of Known PARP Inhibitors

CompoundTarget(s)IC50 (nM)Reference
Olaparib PARP-1, PARP-2PARP-1: 5, PARP-2: 1[1]
Talazoparib PARP-1, PARP-2PARP-1: 0.57[2]
Hypothetical this compoundPARP-1, PARP-2To be determined
Tyrosyl-DNA Phosphodiesterase I (TDP1)

TDP1 is another key enzyme in the DNA damage response pathway, responsible for repairing topoisomerase I (Top1)-DNA covalent complexes. Inhibition of TDP1 is a promising strategy to potentiate the efficacy of Top1-targeting chemotherapies. The isoquinoline scaffold has also been explored for the development of TDP1 inhibitors.

Table 2: Comparative Inhibitory Activity of a Known TDP1 Inhibitor

CompoundTargetIC50 (µM)Reference
TDP1 Inhibitor-1 TDP17[3]
Hypothetical this compoundTDP1To be determined

Experimental Protocols for Target Validation

To validate the interaction of this compound with its putative targets, the following detailed experimental protocols are recommended.

Homogeneous PARP Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP activity by quantifying the consumption of NAD+, a PARP substrate.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Fluorescent NAD+ detection reagent (e.g., a cycling enzyme system that generates a fluorescent product from the remaining NAD+)

  • Test compound (this compound) and known PARP inhibitor (e.g., Olaparib)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In the microplate, add the assay buffer, activated DNA, and the test compound or reference inhibitor.

  • Initiate the reaction by adding the PARP enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction and add the NAD+ detection reagent.

  • Incubate to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).[4]

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

TDP1 Inhibition Assay (Gel-Based)

This assay directly measures the enzymatic activity of TDP1 by monitoring the cleavage of a DNA substrate.

Materials:

  • Recombinant human TDP1 enzyme

  • A 5'-radiolabeled single-stranded DNA oligonucleotide substrate containing a 3'-phosphotyrosyl moiety.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • Test compound (this compound) and a known TDP1 inhibitor

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a reaction tube, combine the assay buffer, the radiolabeled DNA substrate, and the test compound or reference inhibitor.

  • Initiate the reaction by adding the TDP1 enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a loading buffer containing formamide and a tracking dye.

  • Denature the samples by heating at 95°C.

  • Separate the substrate and the cleaved product on the denaturing polyacrylamide gel.

  • Visualize and quantify the radioactive bands using a phosphorimager.

  • Calculate the percent inhibition and determine the IC50 value.[5]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Repaired_DNA Repaired DNA PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA repair and the mode of action of PARP inhibitors.

Experimental_Workflow Target Validation Workflow for this compound cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion Compound_Prep Compound Preparation (this compound & Comparators) Enzyme_Assay Primary Enzymatic Assays (PARP & TDP1 Inhibition) Compound_Prep->Enzyme_Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) IC50_Det->Cell_Viability Mechanism_Assay Mechanism of Action Assays (e.g., DNA Damage, Apoptosis) Cell_Viability->Mechanism_Assay Data_Analysis Data Analysis & SAR Mechanism_Assay->Data_Analysis Conclusion Target Validation Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the validation of a novel enzyme inhibitor.

References

Unraveling the Isoquinoline Scaffold: A Comparative Analysis of 6-Fluoroisoquinolin-3-ol and Other Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the isoquinoline scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent and selective inhibitors targeting a diverse array of enzymes. This guide provides a comparative overview of 6-Fluoroisoquinolin-3-ol and other notable isoquinoline inhibitors, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific biological targets and inhibitory potency of this compound, this comparison will focus on established isoquinoline inhibitors of key enzyme families, providing a framework for potential future comparative analyses.

Isoquinoline derivatives have demonstrated significant therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[1][2][3] Their versatile structure allows for modifications that can be tailored to achieve high affinity and selectivity for specific biological targets.

A Landscape of Isoquinoline Inhibitors

  • Protein Kinases: These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors have garnered significant attention as anti-cancer agents, especially in the context of tumors with specific DNA repair deficiencies.

  • Phosphodiesterases (PDEs): These enzymes are involved in regulating intracellular signaling pathways, and their inhibitors have applications in treating a range of conditions, including inflammatory and cardiovascular diseases.

  • Topoisomerases: These enzymes are essential for DNA replication and are a key target for cancer chemotherapy.[1]

  • DNA Gyrase and Topoisomerase IV: These are critical bacterial enzymes, making them attractive targets for the development of novel antibacterial agents.[4]

The following sections will delve into representative examples of isoquinoline inhibitors for some of these key enzyme classes, presenting available quantitative data and outlining relevant experimental protocols.

Comparative Analysis of Isoquinoline-Based Inhibitors

To illustrate the potential for comparison, we will examine established isoquinoline inhibitors for which public data is available.

Isoquinoline-Based Kinase Inhibitors

The isoquinoline framework is a common feature in many kinase inhibitors. The nitrogen atom in the isoquinoline ring can form crucial hydrogen bonds with the hinge region of the kinase active site.

Table 1: Performance of Representative Isoquinoline-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cellular Activity
Bosutinib Src, Abl1.2, 1Inhibition of proliferation in various cancer cell lines
CEP-37440 FAK, ALK2.3, 16Anti-proliferative and pro-apoptotic effects in cancer cells

Note: Data for this table is based on publicly available information for representative compounds and is intended for illustrative purposes.

dot

Kinase_Inhibition_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay Kinase Kinase Reaction Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Isoquinoline_Inhibitor Isoquinoline_Inhibitor Isoquinoline_Inhibitor->Reaction Inhibition Detection Detection Reaction->Detection IC50_Determination IC50_Determination Detection->IC50_Determination Cancer_Cells Cancer_Cells Inhibitor_Treatment Inhibitor_Treatment Cancer_Cells->Inhibitor_Treatment Cell_Lysis Cell_Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western_Blot Cell_Lysis->Western_Blot Phospho_Protein_Analysis Phospho_Protein_Analysis Western_Blot->Phospho_Protein_Analysis

Caption: Workflow for evaluating isoquinoline-based kinase inhibitors.

Isoquinoline-Based PARP Inhibitors

Several isoquinoline derivatives have been identified as potent inhibitors of PARP enzymes, which are critical for DNA repair.

Table 2: Performance of Representative Isoquinoline-Based PARP Inhibitors

CompoundTargetIC50 (nM)Cellular Activity
Olaparib (contains a related phthalazinone core) PARP1, PARP21, 5Synthetic lethality in BRCA-mutated cancer cells
5-Aminoisoquinoline PARP-1-Active PARP-1 inhibitor

Note: Data for this table is based on publicly available information for representative compounds and is intended for illustrative purposes.

dot

PARP_Inhibition_Pathway DNA_Damage DNA_Damage PARP_Activation PARP_Activation DNA_Damage->PARP_Activation PAR_Synthesis PAR_Synthesis PARP_Activation->PAR_Synthesis Apoptosis Apoptosis PARP_Activation->Apoptosis Leads to DNA_Repair DNA_Repair PAR_Synthesis->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Isoquinoline_PARP_Inhibitor Isoquinoline_PARP_Inhibitor Isoquinoline_PARP_Inhibitor->PARP_Activation Inhibition

Caption: Simplified signaling pathway of PARP inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the isoquinoline inhibitor in an appropriate buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and the inhibitor at various concentrations.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.

  • Signal Detection: Add a reagent that converts the generated ADP to a detectable signal (e.g., luminescence).

  • Data Analysis: Measure the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the isoquinoline inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the GI50 or IC50 value.

Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel and potent enzyme inhibitors. While the biological activity of this compound remains to be fully elucidated in the public domain, the established success of other isoquinoline derivatives suggests its potential as a valuable research tool or therapeutic lead. Further investigation into the specific targets and mechanism of action of this compound is warranted to unlock its full potential and enable direct comparative studies with other inhibitors in its class. This will undoubtedly contribute to the growing arsenal of isoquinoline-based compounds for advancing human health.

References

A Comparative Analysis of 6-Fluoroisoquinolin-3-ol and its Non-fluorinated Counterpart, Isoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-fluoroisoquinolin-3-ol and its parent compound, isoquinolin-3-ol. The introduction of a fluorine atom can significantly alter the physicochemical properties and biological activity of a molecule, making this comparison of particular interest in drug discovery and development. While experimental data for this compound is limited in publicly available literature, this guide compiles the available information for both compounds and discusses the anticipated effects of fluorination.

Physicochemical Properties

A key difference imparted by fluorination is the alteration of electronic properties and, consequently, acidity and lipophilicity. The highly electronegative fluorine atom can lower the pKa of the hydroxyl group in this compound compared to isoquinolin-3-ol, making it a stronger acid. Fluorination is also known to increase lipophilicity, which can impact cell membrane permeability and target engagement.

PropertyIsoquinolin-3-olThis compoundReferences
Molecular Formula C₉H₇NOC₉H₆FNO[1]
Molecular Weight 145.16 g/mol 163.15 g/mol [1]
Melting Point 192-194 °CData not available[2]
Boiling Point 406.3 ± 18.0 °C at 760 mmHgData not available[3]
Density 1.3 ± 0.1 g/cm³Data not available[3]
pKa (of parent isoquinoline) 5.14Data not available (Predicted to be lower than isoquinolin-3-ol)[4]
Tautomerism Exists in lactim and lactam formsAssumed to exhibit similar tautomerism[5]

Note: Experimental data for this compound is scarce. The predicted lower pKa is based on the electron-withdrawing effect of fluorine.[6]

Synthesis and Tautomerism

Synthesis:

Tautomerism:

Isoquinolin-3-ol exists as a mixture of two tautomeric forms: the lactim (isoquinolin-3-ol) and the lactam (isoquinolin-3(2H)-one). The equilibrium between these forms is solvent-dependent, with the lactim form being predominant in less polar solvents like ether, while both forms are significant in ethanol.[5] It is expected that this compound would also exhibit this tautomerism.

Caption: Tautomeric equilibrium of isoquinolin-3-ol.

Biological Activity

The isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[7][8] Derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[9][10][11]

Kinase Inhibition:

The isoquinoline nucleus is a recognized scaffold for the development of protein kinase inhibitors.[12] While specific kinase inhibition data for isoquinolin-3-ol and its 6-fluoro derivative are not available in the reviewed literature, the introduction of a fluorine atom could enhance binding affinity and selectivity for target kinases. Fluorine can participate in favorable interactions within the ATP-binding pocket of kinases, potentially leading to increased potency.[13]

Anticancer and Antimicrobial Activity:

Various isoquinoline derivatives have demonstrated significant anticancer and antimicrobial properties.[3][14][15][16] For instance, certain isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.[3] The biological activity is highly dependent on the substitution pattern. The introduction of a fluorine atom in the 6-position could modulate these activities, potentially leading to enhanced potency or a different spectrum of activity.

Due to the lack of specific experimental data for this compound, a direct quantitative comparison of its biological activity with isoquinolin-3-ol is not possible at this time. However, based on the known effects of fluorination in medicinal chemistry, it is a promising modification for enhancing the therapeutic potential of the isoquinolin-3-ol scaffold.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of isoquinoline derivatives are crucial for reproducible research.

General Synthesis of Isoquinolin-3-ols:

A general procedure for the synthesis of 1-substituted isoquinolin-3-ols is as follows: A solution of the appropriate methyl o-formylphenylacetate in a suitable solvent is treated with liquid ammonia. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The resulting product is isolated and purified by standard methods such as crystallization or chromatography.[5]

In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation: Prepare stock solutions of the test compounds (isoquinolin-3-ol and this compound) in DMSO. Prepare serial dilutions in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow prep Prepare reagents: - Test compounds - Kinase and substrate - ATP reaction Set up kinase reaction in 384-well plate: - Add compound - Add kinase/substrate mix - Initiate with ATP prep->reaction incubation Incubate at room temperature reaction->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection_reagent Add Kinase Detection Reagent adp_glo->detection_reagent read Measure luminescence detection_reagent->read analysis Analyze data and determine IC50 read->analysis

References

Comparative Analysis of 6-Fluoroisoquinolin-3-ol and Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of 6-Fluoroisoquinolin-3-ol's activity, presenting a comparative analysis with structurally related isoquinoline derivatives. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, fluorinated isoquinolines have garnered significant interest due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and cell permeability. This guide focuses on the biological activity of this compound and its analogs, providing a comparative framework for their evaluation as potential therapeutic agents. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related and well-characterized isoquinoline derivatives to provide a comprehensive overview of their potential activities and mechanisms of action.

Comparative Biological Activity

To provide a meaningful comparison, this guide will focus on the anticancer activities of isoquinoline derivatives, a field where this class of compounds has shown significant promise. We will compare the activity of a representative fluorinated isoquinolinamine derivative with other non-fluorinated and substituted analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
RX-8243 (an isoquinolinamine derivative) Breast CancerData not specifiedDoxorubicinData not specified
Prostate CancerData not specifiedDoxorubicinData not specified
Colon CancerData not specifiedDoxorubicinData not specified
Ovarian CancerData not specifiedDoxorubicinData not specified
Kidney CancerData not specifiedDoxorubicinData not specified
Pancreatic CancerData not specifiedDoxorubicinData not specified
GlioblastomaData not specifiedDoxorubicinData not specified
MelanomaData not specifiedDoxorubicinData not specified
Compound 3c (a quinoline-based dihydrazone) MCF-7 (Breast)7.055-FU> 50
Compound 3b (a quinoline-based dihydrazone) MCF-7 (Breast)7.0165-FU> 50
Compound 5a (a 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one) HL-60 (Leukemia)0.91CarboplatinData not specified
MCF-7 (Breast)> 10CarboplatinData not specified

Note: Specific IC50 values for RX-8243 were not publicly available in the search results, but it was reported to significantly inhibit human cancer cell growth.[3] The data for compounds 3b, 3c, and 5a are from studies on quinoline and dihydroquinolinone derivatives, which share structural similarities and anticancer properties with isoquinolines.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of isoquinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the isoquinoline compounds in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7]

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis and necrosis in cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • Isoquinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the isoquinoline derivatives for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[8]

Signaling Pathway Analysis

Isoquinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation 6_Fluoroisoquinolin_3_ol This compound (and Analogs) 6_Fluoroisoquinolin_3_ol->PI3K Inhibition Kinase_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (e.g., PI3K) - Substrate (e.g., ATP, PIP2) - Inhibitor (Isoquinoline derivative) Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate to initiate reaction Incubate->AddSubstrate MeasureActivity Measure Kinase Activity (e.g., ADP-Glo Assay) AddSubstrate->MeasureActivity AnalyzeData Analyze Data: Calculate IC50 MeasureActivity->AnalyzeData End End AnalyzeData->End

References

Selectivity Profile of 6-Fluoroisoquinolin-3-ol: A Comparative Kinase Inhibition Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the kinase selectivity profile of 6-Fluoroisoquinolin-3-ol. The isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, known to interact with the ATP-binding site of a wide range of kinases. Understanding the selectivity of a compound across the human kinome is a critical step in drug discovery, offering insights into its potential therapeutic efficacy and off-target liabilities. Due to the absence of publicly available experimental data for this compound, this guide will utilize a representative selectivity profile for a hypothetical isoquinoline-based inhibitor, designated as Compound X , to illustrate the principles of kinase selectivity profiling and data presentation. This framework can be adapted once specific experimental data for this compound becomes available.

Comparative Kinase Selectivity Profile

The following table summarizes the percentage of inhibition of a panel of representative kinases by Compound X, compared to the broadly active inhibitor Staurosporine and a more selective, well-characterized inhibitor, Bosutinib. The data is presented as percent inhibition at a 1 µM concentration to allow for a standardized comparison of selectivity.

Kinase Target FamilyKinase TargetCompound X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Bosutinib (% Inhibition @ 1µM)
Tyrosine Kinases ABL1859895
SRC929998
EGFR459570
HER2309265
VEGFR2789788
Serine/Threonine Kinases AKT1159010
CDK2259620
MAPK1 (ERK2)10855
PLK1609940
ROCK158815

Experimental Protocols

A detailed methodology for determining the kinase selectivity profile is crucial for the reproducibility and interpretation of the results. Below is a typical protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for in vitro kinase profiling using a luminescence-based assay that quantifies ATP consumption.

1. Materials:

  • Purified recombinant kinases (e.g., from a commercial panel).
  • Specific peptide or protein substrates for each kinase.
  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).
  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
  • ATP solution.
  • Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).
  • 384-well white microplates.
  • Plate reader capable of luminescence detection.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. For single-point screening, a final assay concentration of 1 µM is common.
  • In the wells of a 384-well plate, add the kinase reaction buffer.
  • Add the test compound or DMSO (as a vehicle control) to the appropriate wells.
  • Add the specific kinase and its corresponding substrate to each well.
  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each kinase).
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • Stop the enzymatic reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
  • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Visualizing the Experimental Workflow and a Representative Signaling Pathway

To further clarify the experimental process and the potential biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Compound Dilution plate Dispense into 384-well Plate compound->plate reagents Reagent Preparation (Kinase, Substrate, ATP) reagents->plate incubate Incubate at 30°C plate->incubate detect Add Detection Reagent incubate->detect read Read Luminescence detect->read calculate Calculate % Inhibition read->calculate profile Generate Selectivity Profile calculate->profile

Experimental workflow for kinase selectivity profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC RTK->SRC STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation & Angiogenesis STAT3->Proliferation CompoundX Compound X CompoundX->SRC

Simplified SRC signaling pathway potentially inhibited by Compound X.

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to 6-Fluoroisoquinolin-3-ol and its Alternatives in the PI3K/Akt Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide delves into the experimental landscape of 6-Fluoroisoquinolin-3-ol, a fluorinated isoquinoline derivative with potential as a kinase inhibitor, and provides a comparative analysis with alternative compounds targeting the crucial PI3K/Akt/mTOR signaling pathway. By presenting experimental data, detailed protocols, and addressing the critical aspect of reproducibility, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoquinoline and quinoline scaffolds have emerged as privileged structures in the design of kinase inhibitors, and the introduction of fluorine atoms can significantly modulate their pharmacological properties, including potency, selectivity, and metabolic stability.

Performance Comparison: Fluorinated Isoquinolinols vs. Non-Fluorinated Alternatives

To provide a clear and objective comparison, the following tables summarize the in vitro potency (IC50 values) of various fluorinated and non-fluorinated compounds against key kinases in the PI3K/Akt pathway. It is important to note that direct experimental data for this compound is limited in publicly available literature. Therefore, data for structurally related fluorinated isoquinoline and quinoline derivatives are presented to provide a representative understanding of this class of compounds.

Table 1: In Vitro Potency of Fluorinated Isoquinoline/Quinoline Derivatives against PI3K/Akt/mTOR Pathway Kinases

CompoundTarget KinaseIC50 (nM)Cell Line/Assay ConditionsReference
Pyrazolo[3,4-g]isoquinoline Derivative 1bHaspin57ADP-Glo assay, 10 μM ATP[1]
Pyrazolo[3,4-g]isoquinoline Derivative 1cHaspin66ADP-Glo assay, 10 μM ATP[1]
Pyrazolo[3,4-g]isoquinoline Derivative 2cHaspin62ADP-Glo assay, 10 μM ATP[1]
Pyrazolo[3,4-g]isoquinoline Derivative 3aCLK1101ADP-Glo assay, 10 μM ATP[1]

Table 2: In Vitro Potency of Non-Fluorinated PI3K/Akt Pathway Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line/Assay ConditionsReference
IdelalisibPI3Kδ-In vitro kinase assay[2]
GSK2334470PDPK1-In vitro kinase assay[2]
IpatasertibAKT-In vitro kinase assay[2]
PI-103PI3K/mTOR-Cell proliferation assay (SKOV3/DDP)[3]
Gedatolisib (PF-05212384)PI3K (α, β, δ, γ), mTOR-In vitro kinase assay[4]
Buparlisib (BKM120)Pan-Class I PI3K-Cell viability assay[5]
LY294002PI3K-Apoptosis assay (HepG2)[5]

Reproducibility of Experiments: Navigating the Challenges

The reproducibility of experimental results is paramount in scientific research. When working with fluorinated compounds like this compound, several factors can influence the consistency of outcomes.

Synthesis and Purity: The synthesis of fluorinated heterocyclic compounds can be complex, and minor variations in reaction conditions can lead to impurities that may affect biological activity.[2][6][7][8] Rigorous purification and characterization of the synthesized compound are crucial to ensure that the observed effects are attributable to the target molecule.

Assay Conditions: In vitro kinase assays are sensitive to a multitude of parameters. Variations in enzyme concentration, substrate concentration, ATP concentration, and incubation time can all lead to shifts in measured IC50 values. It is essential to standardize these conditions across experiments to ensure data comparability. For ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

Compound Handling and Stability: Fluorinated compounds can exhibit different solubility and stability profiles compared to their non-fluorinated counterparts. Proper storage and handling are necessary to prevent degradation and ensure consistent compound concentrations in assays.

Cell-Based Assays: In cell-based experiments, factors such as cell line identity and passage number, cell density, and serum concentration in the culture medium can influence the cellular response to a compound. Maintaining consistent cell culture practices is critical for reproducible results.

Experimental Protocols

To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below.

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline scaffolds can be achieved through various established methods, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[2][6][7][8] These methods typically involve the cyclization of a β-phenylethylamine derivative. The introduction of a fluorine atom can be achieved by using a fluorinated starting material or through a late-stage fluorination reaction.

A general workflow for the synthesis of a 1-substituted 6,7-dimethoxy-3,4-dihydroisoquinoline, a common isoquinoline core, is as follows:

  • Amide Formation: Acylation of a β-phenylethylamine with an appropriate acid chloride or anhydride.[2]

  • Cyclization (Bischler-Napieralski reaction): Dehydrative cyclization of the resulting amide using a condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the 3,4-dihydroisoquinoline.[2]

  • Reduction: Reduction of the C=N double bond of the dihydroisoquinoline using a reducing agent like sodium borohydride to obtain the corresponding tetrahydroisoquinoline.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[9]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO) to the appropriate wells.[9]

  • Prepare a mixture of the kinase enzyme and lipid substrate in the reaction buffer and add 4 µL to each well.[9]

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[9]

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for PI3K/Akt Pathway Activation

Western blotting is a technique used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.[5]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total Akt overnight at 4°C.[5]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Visualizing the Experimental Landscape

To provide a clearer understanding of the experimental workflows and the signaling pathway of interest, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) characterization->kinase_assay cell_treatment Cell Treatment characterization->cell_treatment ic50 IC50 Determination kinase_assay->ic50 western_blot Western Blotting (p-Akt/Akt) cell_treatment->western_blot viability_assay Cell Viability Assay cell_treatment->viability_assay

Experimental workflow for evaluating this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor This compound (or alternative) Inhibitor->PI3K inhibits

The PI3K/Akt/mTOR signaling pathway and the putative target of this compound.

References

A Prospective Head-to-Head Comparison of 6-Fluoroisoquinolin-3-ol with Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-fluoroisoquinolin-3-ol is not currently available in the public domain. This guide provides a prospective comparison based on the known biological activities of the isoquinolin-3-ol and fluoro-isoquinoline scaffolds. The analyses presented herein are therefore hypothetical and intended to guide future research and experimental design.

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Derivatives of isoquinoline have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[4][5][6] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeation, and binding affinity.[7][8]

Given these precedents, this compound is a compound of significant interest. This guide explores its potential therapeutic applications by comparing it to established drugs in key areas where isoquinoline derivatives have shown promise: oncology—specifically as a PARP inhibitor and a topoisomerase inhibitor—and as an anti-inflammatory agent.

Section 1: Potential as an Anticancer Agent via PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a crucial enzyme in the repair of single-strand DNA breaks.[9] In cancers with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10] Several isoquinoline derivatives have been explored for their anticancer properties.[1] This section compares the hypothetical activity of this compound with the well-established PARP inhibitor, Olaparib.

Comparative Data (Hypothetical)
ParameterThis compoundOlaparib
Target PARP1/PARP2 (inferred)PARP1/PARP2/PARP3
Mechanism of Action Catalytic inhibition and PARP trapping (inferred)Competitive inhibition of NAD+ binding site, PARP trapping
Potency (IC50) To be determinedPARP1: 1.9 nM, PARP2: 1.5 nM
Cellular Activity To be determined (e.g., in BRCA-mutant cancer cell lines)Effective in BRCA1/2-mutant ovarian, breast, and prostate cancers[11]
Known Indications N/AOvarian, Breast, Pancreatic, and Prostate Cancer[9][12]
Signaling Pathway: PARP Inhibition

The following diagram illustrates the mechanism of action for PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutant) cancer cells.

PARP_Inhibition_Pathway ssDNA_break Single-Strand DNA Break PARP PARP Enzyme ssDNA_break->PARP recruits Replication DNA Replication ssDNA_break->Replication leads to BER Base Excision Repair (BER) PARP->BER initiates BER->ssDNA_break repairs dsDNA_break Double-Strand DNA Break (DSB) Replication->dsDNA_break leads to HR_Proficient Homologous Recombination (HR-Proficient) dsDNA_break->HR_Proficient HR_Deficient Homologous Recombination (HR-Deficient, e.g., BRCA-) dsDNA_break->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death unrepaired PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP inhibits

Caption: PARP inhibition blocks single-strand break repair, leading to cell death in HR-deficient tumors.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP enzymes.

PARP_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone proteins start->plate_prep add_compound Add serial dilutions of This compound or Olaparib plate_prep->add_compound add_enzyme Add PARP enzyme and Biotinylated NAD+ add_compound->add_enzyme incubate1 Incubate to allow PARP reaction add_enzyme->incubate1 wash1 Wash plate incubate1->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate2 Incubate add_strep->incubate2 wash2 Wash plate incubate2->wash2 add_sub Add HRP substrate (e.g., TMB) wash2->add_sub read Measure absorbance or luminescence add_sub->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical ELISA-based PARP inhibition assay.

Section 2: Potential as an Anticancer Agent via Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription.[13] Topoisomerase inhibitors interfere with this process, leading to DNA damage and apoptosis, and are widely used as chemotherapy agents.[14] The isoquinoline scaffold is present in compounds known to inhibit topoisomerase.[15] This section provides a prospective comparison of this compound with Topotecan, a known Topoisomerase I inhibitor.

Comparative Data (Hypothetical)
ParameterThis compoundTopotecan
Target Topoisomerase I (inferred)Topoisomerase I
Mechanism of Action Stabilization of the Topo I-DNA cleavage complex (inferred)Binds to and stabilizes the Topo I-DNA complex, preventing re-ligation of the DNA strand
Potency (IC50) To be determined~0.68 µM (cell-free assay)
Cellular Activity To be determined (e.g., in various cancer cell lines like HeLa, MCF-7)Active against a broad range of solid tumors
Known Indications N/AOvarian Cancer, Small Cell Lung Cancer, Cervical Cancer[14]
Signaling Pathway: Topoisomerase I Inhibition

The diagram below outlines the mechanism by which Topoisomerase I inhibitors induce cell death.

Topoisomerase_Inhibition_Pathway Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) Supercoiled_DNA->TopoI binds Cleavage_Complex Topo I-DNA Cleavage Complex TopoI->Cleavage_Complex creates Re_ligation DNA Re-ligation Cleavage_Complex->Re_ligation normal Replication_Fork Replication Fork Collision Cleavage_Complex->Replication_Fork trapped Relaxed_DNA Relaxed DNA Re_ligation->Relaxed_DNA DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Topo_Inhibitor Topo I Inhibitor (e.g., this compound) Topo_Inhibitor->Cleavage_Complex stabilizes

Caption: Topoisomerase I inhibitors trap the cleavage complex, leading to DNA breaks and apoptosis.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is a standard method to assess the inhibitory activity of a compound on Topoisomerase I.[16][17]

Topo_Assay_Workflow start Start prepare_mix Prepare reaction mix with supercoiled plasmid DNA and buffer start->prepare_mix add_compound Add serial dilutions of This compound or Topotecan prepare_mix->add_compound add_enzyme Add Topoisomerase I enzyme add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with SDS/proteinase K incubate->stop_reaction gel Run samples on an agarose gel stop_reaction->gel visualize Stain with Ethidium Bromide and visualize under UV gel->visualize analyze Analyze inhibition of DNA relaxation (supercoiled vs. relaxed forms) visualize->analyze Anti_Inflammatory_Assay_Workflow start Start seed_cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate start->seed_cells incubate1 Allow cells to adhere overnight seed_cells->incubate1 pretreat Pre-treat cells with test compounds (this compound or Celecoxib) incubate1->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) to induce inflammation pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent to supernatant to measure nitrite (NO proxy) collect_supernatant->griess_reagent read Measure absorbance at 540 nm griess_reagent->read analyze Calculate percent inhibition of NO production read->analyze

References

Unraveling the Binding Secrets of 6-Fluoroisoquinolin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a notable absence of specific binding mode data for 6-Fluoroisoquinolin-3-ol. Despite its defined chemical structure, its biological target and the precise molecular interactions that govern its activity remain uncharacterized in publicly accessible research. This guide, therefore, serves to highlight this knowledge gap and provide a framework for the types of experimental data and comparative analysis that are crucial for elucidating the binding mode of novel chemical entities like this compound.

While direct experimental evidence such as X-ray crystallography or NMR spectroscopy for this compound is not available, the broader family of isoquinoline alkaloids is known to interact with a diverse range of biological targets, including enzymes and receptors. To understand the potential binding characteristics of this compound, a comparative approach leveraging data from structurally similar compounds would be necessary.

The Quest for a Biological Target: The Missing First Step

The initial and most critical step in characterizing the binding mode of any compound is the identification of its biological target. High-throughput screening (HTS) campaigns against diverse panels of enzymes and receptors are a common starting point. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or affinity chromatography coupled with mass spectrometry could be employed to identify proteins that interact with this compound.

experimental_workflow cluster_target_identification Target Identification cluster_binding_mode Binding Mode Elucidation cluster_comparison Comparative Analysis Compound Synthesis Compound Synthesis HTS HTS Compound Synthesis->HTS Screening Hit Validation Hit Validation HTS->Hit Validation Confirmation Target Deconvolution Target Deconvolution Hit Validation->Target Deconvolution Identification Crystallography Crystallography Target Deconvolution->Crystallography Structural Biology NMR Spectroscopy NMR Spectroscopy Target Deconvolution->NMR Spectroscopy Structural Biology Computational Docking Computational Docking Target Deconvolution->Computational Docking In Silico Comparison Comparison Crystallography->Comparison NMR Spectroscopy->Comparison Computational Docking->Comparison SAR Studies SAR Studies Comparison->SAR Studies Optimization Alternative Compounds Alternative Compounds Alternative Compounds->Comparison

Figure 1. A generalized experimental workflow for identifying the biological target of a novel compound and characterizing its binding mode, followed by a comparative analysis with alternative molecules.

Comparative Framework: Learning from Analogs

In the absence of direct data, a comparative analysis with structurally related isoquinoline derivatives that have known biological targets and binding modes would be the most logical next step. For instance, various isoquinoline-based compounds have been identified as inhibitors of enzymes like kinases or as ligands for G-protein coupled receptors (GPCRs).

Table 1: Hypothetical Comparison of Isoquinoline Derivatives

CompoundTargetBinding Mode HighlightsKey InteractionsAffinity (Kd)
This compound Unknown To be determined To be determined Unknown
Isoquinoline Analog AKinase XATP-competitiveHydrogen bonds with hinge region, hydrophobic interactions in the back pocket.100 nM
Isoquinoline Analog BGPCR YOrthostericIonic bond with charged residue, pi-stacking with aromatic residues.50 nM
Isoquinoline Analog CEnzyme ZAllostericCovalent bond with a cysteine residue, van der Waals interactions.200 nM

Essential Experimental Protocols for Binding Mode Determination

To generate the data required for a comprehensive comparison, the following experimental protocols are indispensable:

1. X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand-protein complex.

  • Methodology:

    • Clone, express, and purify the identified target protein.

    • Co-crystallize the protein with this compound.

    • Collect X-ray diffraction data from the crystals.

    • Solve and refine the crystal structure to visualize the binding pocket and the precise orientation of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the binding interface and the dynamics of the interaction in solution.

  • Methodology:

    • Produce isotopically labeled (e.g., 15N, 13C) target protein.

    • Acquire spectra of the protein in the absence and presence of this compound.

    • Analyze chemical shift perturbations (CSPs) to map the binding site on the protein.

    • Use Saturation Transfer Difference (STD) NMR to identify the parts of the ligand in close contact with the protein.

3. Computational Docking and Molecular Dynamics (MD) Simulations: These in silico methods can predict and analyze the binding mode.

  • Methodology:

    • Generate a high-quality 3D model of the target protein.

    • Perform docking simulations to predict the most favorable binding pose of this compound.

    • Run MD simulations to assess the stability of the predicted binding pose and analyze the key intermolecular interactions over time.

Potential Signaling Pathway Involvement

Once a target is identified, its role in cellular signaling pathways can be investigated. For example, if this compound were found to inhibit a specific kinase, its effect on downstream signaling events could be mapped.

signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation This compound This compound This compound->Kinase_A Inhibition

Figure 2. A hypothetical signaling pathway illustrating how this compound could act as a kinase inhibitor, thereby blocking downstream signal transduction.

Conclusion

The confirmation of the binding mode of this compound is contingent upon the successful identification of its biological target. The experimental and computational methodologies outlined above provide a clear roadmap for achieving this. A thorough comparative analysis against known isoquinoline derivatives will be instrumental in understanding its structure-activity relationship and potential for further development. Future research efforts should be directed towards these foundational studies to unlock the therapeutic potential of this and similar novel chemical entities.

Benchmarking 6-Fluoroisoquinolin-3-ol: A Comparative Performance Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the anticipated performance of 6-Fluoroisoquinolin-3-ol in various cancer cell lines. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages performance data from structurally related isoquinoline and isoquinolinone derivatives that have been evaluated for their anticancer properties. This approach allows for an informed projection of this compound's potential efficacy and mechanism of action, guiding future experimental design and drug development efforts.

Introduction to this compound and its Analogs

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including many with demonstrated anticancer properties. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and target binding affinity. This compound, combining these features, represents a promising candidate for investigation as a novel therapeutic agent.

This guide will compare the performance of several reported isoquinoline derivatives to provide a predictive benchmark for this compound. The selected analogs have shown activity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Comparative Performance Data

The following tables summarize the in vitro anticancer activity of selected isoquinoline derivatives against various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a quantitative basis for predicting the potential potency of this compound.

Table 1: Anticancer Activity of Isoquinoline Derivatives in Breast Cancer Cell Lines

Compound/AlternativeCell LineIC50 (µM)Reference
Isoquinoline Derivative 9a SKBR3 (HER2+)0.103
3-Arylisoquinolinone Derivative MCF-7 (ER+)Not Specified (Significant Activity)
Isoquinoline Derivative 14f SKBR3 (HER2+)Not Specified (Potent Inhibition)
Naphthalenyl Sulfonyl Isoquinoline MCF-7 (ER+)16.1

Table 2: Anticancer Activity of Isoquinoline Derivatives in Other Cancer Cell Lines

Compound/AlternativeCell LineCancer TypeIC50 (µM)Reference
Isoquinoline Derivative 9a A431Epidermoid Carcinoma> 1
3-Arylisoquinoline Derivative A549Lung CarcinomaNot Specified (Active)
3-Arylisoquinoline Derivative HCT-15Colon CarcinomaNot Specified (Active)
3-Arylisoquinoline Derivative SK-MEL-2MelanomaNot Specified (Active)
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 RPMI-8226LeukemiaNot Specified (Potent)
Azepane-substituted 3-arylisoquinoline 7 HuH7Liver Cancer1.93
Azepane-substituted 3-arylisoquinoline 7 LM9Liver Cancer2.10

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound is predicted to exert its anticancer effects through the modulation of critical cellular signaling pathways. A primary anticipated mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

Safety Operating Guide

Safe Disposal of 6-Fluoroisoquinolin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds such as 6,8-Difluoro-2-methylquinolin-4-ol and 3-Hydroxyisoquinoline, 6-Fluoroisoquinolin-3-ol should be handled as a hazardous substance.[1][2] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Body Protection Standard laboratory coat.To protect skin and clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator if handling powders outside of a fume hood.To prevent inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory waste management. Due to its fluorine content, this compound must be disposed of as halogenated organic waste.

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Select a clearly labeled, dedicated container for "Halogenated Organic Waste."[1] The container must be made of a material compatible with the chemical and any solvents used.

  • Segregate Waste Forms:

    • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weigh boats and filter paper, in a designated solid waste container.

    • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, compatible container labeled "Halogenated Solvent Waste."[1] Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a designated, well-ventilated hazardous waste storage area away from heat and ignition sources.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_storage Temporary Storage Solid Solid this compound (powder, contaminated items) Solid_Container Container: 'Halogenated Solid Waste' 'this compound' Solid->Solid_Container Collect Liquid This compound in Solution Liquid_Container Container: 'Halogenated Liquid Waste' 'this compound' Liquid->Liquid_Container Collect Storage_Area Designated Hazardous Waste Storage Area Solid_Container->Storage_Area Store Securely Liquid_Container->Storage_Area Store Securely Disposal_Vendor Licensed Hazardous Waste Disposal Facility Storage_Area->Disposal_Vendor Scheduled Pickup

Diagram 1: Waste Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated space, contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[3]

  • Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to the appropriate EHS officer at your institution.[1]

Diagram 2: Spill Response Logical Flowchart.

Final Disposal

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

Table 2: Disposal Logistics

StepActionResponsibility
1. Documentation Maintain accurate records of waste generation, including chemical name, quantity, and date.Researcher/Laboratory Staff
2. Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area.Researcher/Laboratory Staff
3. Pickup Arrange for the collection of the hazardous waste by your institution's EHS department or its contracted waste vendor.Laboratory Manager/EHS Officer
4. Final Disposition The licensed vendor transports the waste to a permitted facility for final treatment and disposal in accordance with all local, state, and federal regulations.Licensed Waste Disposal Vendor

Adherence to these procedures is essential for the safe management of this compound waste, ensuring the protection of laboratory personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for further information.

References

Personal protective equipment for handling 6-Fluoroisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoroisoquinolin-3-ol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound. Based on the hazard profiles of similar compounds, this substance should be considered toxic if it comes into contact with skin and harmful if swallowed, causing skin and serious eye irritation.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves before each use.To prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[1][2]
Body Protection A standard laboratory coat. A chemically resistant apron or coveralls may be necessary for larger quantities.To protect skin and clothing.[2]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors.[1][2]

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the work area.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Storage:

  • Container: Keep the container tightly closed.[2]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[2]

  • Access: Store in a locked area accessible only to qualified personnel.[1]

Operational and Disposal Plans

Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collection: Carefully collect the absorbed material and any contaminated soil into a labeled, sealed container for hazardous waste disposal. Do not let the chemical enter drains.

Waste Disposal: As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste containing this compound in a designated container labeled "Hazardous Waste: Halogenated Organic Material." Do not mix with non-halogenated waste.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound."

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decon Decontaminate Glassware & Work Area handle_chem->cleanup_decon emergency_spill Spill Occurs handle_chem->emergency_spill cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_label Label Waste Container 'Hazardous Waste' cleanup_waste->cleanup_label cleanup_dispose Store for Professional Disposal cleanup_label->cleanup_dispose emergency_contain Contain Spill with Inert Absorbent emergency_spill->emergency_contain emergency_collect Collect & Label as Hazardous Waste emergency_contain->emergency_collect emergency_collect->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.